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CCF0058981

Cat. No.: B8210231
M. Wt: 442.9 g/mol
InChI Key: NQTRFDLUODRJKC-UHFFFAOYSA-N
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Description

CCF0058981 is a useful research compound. Its molecular formula is C24H19ClN6O and its molecular weight is 442.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19ClN6O B8210231 CCF0058981

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[4-(1H-imidazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6O/c25-19-5-3-4-17(12-19)14-30(20-10-8-18(9-11-20)22-13-26-16-27-22)24(32)15-31-23-7-2-1-6-21(23)28-29-31/h1-13,16H,14-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTRFDLUODRJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C5=CN=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Function of CCF0058981: A Technical Guide to a Noncovalent SARS-CoV-2 3CL Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCF0058981 is a potent, noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), an enzyme essential for viral replication. Developed through a structure-based optimization of the ML300 series, this compound demonstrates significant antiviral efficacy in vitro. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative inhibitory and antiviral data, and detailed experimental protocols for its characterization.

Introduction

The COVID-19 pandemic, caused by SARS-CoV-2, spurred intensive research into antiviral therapeutics. A key target for drug development is the viral main protease, 3CLpro (also known as Mpro), which plays a critical role in the viral life cycle by cleaving polyproteins into functional non-structural proteins required for viral replication.[1][2] Inhibition of 3CLpro effectively halts this process, making it a prime target for antiviral intervention. This compound, a 3-chlorophenyl analogue, emerged from a structure-based drug design campaign aimed at developing noncovalent inhibitors of SARS-CoV-2 3CLpro.[1][3]

Mechanism of Action

This compound functions as a competitive inhibitor of the SARS-CoV-2 3CLpro. It binds to the active site of the enzyme in a noncovalent manner, preventing the protease from binding to and cleaving its natural polyprotein substrates.[1] This inhibition of proteolytic activity disrupts the viral replication cycle, leading to a reduction in viral load.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and antiviral activity.

Table 1: In Vitro Inhibitory Activity of this compound against 3CL Proteases [3]

Target ProteaseIC50 (nM)
SARS-CoV-2 3CLpro (SC2)68
SARS-CoV-1 3CLpro (SC1)19

Table 2: In Vitro Antiviral Efficacy and Cytotoxicity of this compound [3]

AssayEC50 (nM)CC50 (µM)
Cytopathic Effect (CPE) Inhibition497>50
Plaque Reduction558Not Reported

Table 3: In Vitro Human Liver Microsomal Stability of this compound [3]

ParameterValue
Half-life (T1/2)21.1 min
Intrinsic Clearance (CLint)141 mL/min/kg

Signaling Pathway and Experimental Workflow

The inhibition of SARS-CoV-2 3CLpro by this compound directly interferes with the viral replication signaling pathway. The following diagrams illustrate this pathway and the experimental workflow used to characterize the inhibitor.

G cluster_0 SARS-CoV-2 Replication Cycle cluster_1 Inhibition by this compound Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation of Polyproteins Translation of Polyproteins Uncoating->Translation of Polyproteins 3CLpro Cleavage 3CLpro Cleavage Translation of Polyproteins->3CLpro Cleavage Functional Viral Proteins Functional Viral Proteins 3CLpro Cleavage->Functional Viral Proteins Viral Replication & Assembly Viral Replication & Assembly Functional Viral Proteins->Viral Replication & Assembly New Virions New Virions Viral Replication & Assembly->New Virions This compound This compound This compound->3CLpro Cleavage Inhibits

Caption: SARS-CoV-2 Replication Pathway and Inhibition by this compound.

G Start Start Biochemical Assay 3CLpro Inhibition Assay (IC50 Determination) Start->Biochemical Assay Cell-based Assays Antiviral Assays (EC50 & CC50 Determination) Biochemical Assay->Cell-based Assays CPE Assay Cytopathic Effect (CPE) Assay Cell-based Assays->CPE Assay Plaque Assay Plaque Reduction Assay Cell-based Assays->Plaque Assay DMPK Profiling In Vitro ADME (Microsomal Stability) Cell-based Assays->DMPK Profiling End End CPE Assay->End Plaque Assay->End DMPK Profiling->End

Caption: Experimental Workflow for Characterizing this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

SARS-CoV-2 3CLpro Inhibition Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of 3CLpro by 50% (IC50).

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 3CLpro

    • Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

    • Assay Buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP

    • This compound (serial dilutions)

    • 384-well black plates

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Add 2 µL of serially diluted this compound in DMSO to the wells of a 384-well plate.

    • Add 18 µL of a solution containing SARS-CoV-2 3CLpro in assay buffer to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution.

    • Monitor the increase in fluorescence intensity (excitation/emission wavelengths specific to the substrate) over time using a plate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay measures the ability of this compound to protect host cells from virus-induced cell death.

  • Reagents and Materials:

    • Vero E6 cells

    • SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

    • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • This compound (serial dilutions)

    • 96-well clear-bottom plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Luminometer

  • Procedure:

    • Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cells and add the diluted compound.

    • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Calculate the EC50 (protection from CPE) and CC50 (cytotoxicity in uninfected cells) values by plotting the respective data against the compound concentration.

Plaque Reduction Assay

This assay quantifies the inhibition of infectious virus particle production by this compound.

  • Reagents and Materials:

    • Vero E6 cells

    • SARS-CoV-2

    • Cell Culture Medium

    • This compound (serial dilutions)

    • Overlay Medium (e.g., containing carboxymethylcellulose or agarose)

    • Crystal Violet staining solution

    • 6-well or 12-well plates

  • Procedure:

    • Seed Vero E6 cells in multi-well plates and grow to confluency.

    • Prepare serial dilutions of this compound and pre-incubate with a known titer of SARS-CoV-2 for 1 hour at 37°C.

    • Infect the cell monolayers with the virus-compound mixture.

    • After a 1-hour adsorption period, remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentration of this compound.

    • Incubate the plates for 48-72 hours to allow for plaque formation.

    • Fix the cells with a fixative (e.g., 10% formalin).

    • Remove the overlay and stain the cells with crystal violet.

    • Count the number of plaques in each well.

    • Calculate the EC50 value by determining the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.

Conclusion

This compound is a potent and selective noncovalent inhibitor of SARS-CoV-2 3CLpro with significant in vitro antiviral activity. Its mechanism of action, directly targeting a crucial viral enzyme, makes it a valuable lead compound for the development of novel anti-coronavirus therapeutics. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on the advancement of COVID-19 treatments. Further optimization of this series for improved pharmacokinetic properties is a logical next step in its development pathway.[1]

References

CCF0058981: A Noncovalent Inhibitor of SARS-CoV-2 3CL Protease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an urgent global effort to develop effective antiviral therapeutics. A key target in this endeavor is the 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme essential for viral replication. CCF0058981 has emerged as a promising noncovalent inhibitor of SARS-CoV-2 3CLpro, demonstrating significant antiviral efficacy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as a noncovalent, competitive inhibitor of the SARS-CoV-2 3CLpro. It binds to the catalytic pocket of the enzyme, thereby preventing the processing of viral polyproteins and halting the viral replication cycle. The catalytic activity of 3CLpro is dependent on a Cys-His catalytic dyad, and by occupying the active site, this compound directly blocks the access of the natural substrate to these critical residues.

Quantitative Data Summary

The inhibitory potency and antiviral activity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound.

Enzymatic Inhibition
Target IC50 (nM)
SARS-CoV-2 3CLpro68[1]
SARS-CoV-1 3CLpro19[1]
Antiviral Activity
Assay EC50 (nM)
Cytopathic Effect (CPE) Inhibition497[1]
Plaque Reduction558[1]
Cytotoxicity
Assay CC50
CPE Antiviral Assay>50 µM[1]
Pharmacokinetic Profile
Parameter Value
t1/2 (Human Liver Microsomes) 21.1 min[1]
CLint (Human Liver Microsomes) 141 mL/min/kg[1]

Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Viral Replication and 3CLpro Inhibition Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Viral RNA Viral RNA Ribosome Ribosome Viral RNA->Ribosome Translation Polyprotein Polyprotein Ribosome->Polyprotein 3CLpro 3CLpro Polyprotein->3CLpro Autocleavage Functional Viral Proteins Functional Viral Proteins 3CLpro->Functional Viral Proteins Cleavage of Polyprotein Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->3CLpro Inhibition

Caption: SARS-CoV-2 Replication and Inhibition by this compound.

Experimental Workflow for this compound Evaluation Start Start Enzymatic Assay Enzymatic Assay Start->Enzymatic Assay Determine IC50 Pharmacokinetic Profiling Pharmacokinetic Profiling Start->Pharmacokinetic Profiling Cell-Based Assays Cell-Based Assays Enzymatic Assay->Cell-Based Assays CPE Assay CPE Assay Cell-Based Assays->CPE Assay Determine EC50 Plaque Reduction Assay Plaque Reduction Assay Cell-Based Assays->Plaque Reduction Assay Determine EC50 Cytotoxicity Assay Cytotoxicity Assay Cell-Based Assays->Cytotoxicity Assay Determine CC50 Data Analysis Data Analysis CPE Assay->Data Analysis Plaque Reduction Assay->Data Analysis Cytotoxicity Assay->Data Analysis Pharmacokinetic Profiling->Data Analysis End End Data Analysis->End

Caption: Workflow for evaluating the efficacy of this compound.

Logical Relationship of this compound Action This compound This compound Binds to 3CLpro Catalytic Site Binds to 3CLpro Catalytic Site This compound->Binds to 3CLpro Catalytic Site Competitive Inhibition Competitive Inhibition Binds to 3CLpro Catalytic Site->Competitive Inhibition Block Polyprotein Processing Block Polyprotein Processing Competitive Inhibition->Block Polyprotein Processing Inhibit Viral Replication Inhibit Viral Replication Block Polyprotein Processing->Inhibit Viral Replication Antiviral Effect Antiviral Effect Inhibit Viral Replication->Antiviral Effect

References

In-Depth Technical Guide: The Discovery and Development of CCF0058981

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCF0058981, also known as CCF981, has emerged as a promising noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical development of this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of antiviral drug development.

Discovery and Optimization

This compound was identified through a structure-based optimization campaign starting from the MLPCN probe compound ML300. The development process was guided by X-ray crystal structures of both SARS-CoV-1 and SARS-CoV-2 3CLpro enzymes complexed with various inhibitors based on the ML300 scaffold. This structural information was instrumental in rationally designing modifications to the parent compound to enhance its inhibitory potency against the SARS-CoV-2 3CLpro.

The optimization efforts led to the identification of this compound, a 3-chlorophenyl analogue, which demonstrated significantly improved activity.

Mechanism of Action

This compound functions as a noncovalent inhibitor of the SARS-CoV-2 3CLpro. The 3CL protease is a cysteine protease essential for the proteolytic processing of the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps). This processing is a critical step in the viral replication and transcription cycle. By binding to the active site of the 3CLpro, this compound blocks its enzymatic activity, thereby preventing the maturation of viral proteins and inhibiting viral replication.

The binding mode of this compound is described as non-peptidic and non-canonical, distinguishing it from many other 3CLpro inhibitors.

G cluster_virus SARS-CoV-2 Replication Cycle Viral_RNA Viral RNA Genome Polyprotein_Synthesis Translation to Polyproteins (pp1a, pp1ab) Viral_RNA->Polyprotein_Synthesis 3CLpro_Cleavage Proteolytic Cleavage by 3CLpro Polyprotein_Synthesis->3CLpro_Cleavage Functional_NSPs Functional Non-Structural Proteins (NSPs) 3CLpro_Cleavage->Functional_NSPs Replication_Transcription_Complex Formation of Replication-Transcription Complex Functional_NSPs->Replication_Transcription_Complex Viral_Replication Viral RNA Replication & Transcription Replication_Transcription_Complex->Viral_Replication New_Virions Assembly of New Virions Viral_Replication->New_Virions This compound This compound 3CLpro_Enzyme 3CLpro Enzyme This compound->3CLpro_Enzyme Inhibits 3CLpro_Enzyme->3CLpro_Cleavage

Figure 1. SARS-CoV-2 Replication Pathway and Inhibition by this compound.

Synthesis

The synthesis of this compound, referred to as compound 41 in the primary literature, involves a multi-step process. The key final step is an amide coupling reaction.

(S)-2-((3-chlorophenyl)amino)-3,3-dimethylbutanoic acid is coupled with 4-(1H-benzo[d][1]triazol-1-yl)pyridin-2-amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent and N,N-Diisopropylethylamine (DIPEA) as a base in N,N-Dimethylformamide (DMF) as the solvent. The reaction is stirred at room temperature. The crude product is then purified using flash chromatography to yield the final compound, (S)-N-(4-(1H-benzo[d][1]triazol-1-yl)pyridin-2-yl)-2-((3-chlorophenyl)amino)-3,3-dimethylbutanamide (this compound) .

Preclinical Development

In Vitro Biological Activity

The biological activity of this compound was evaluated through a series of in vitro assays. The compound demonstrated potent inhibition of both SARS-CoV-2 and SARS-CoV-1 3CL proteases. Furthermore, it exhibited significant antiviral efficacy in cell-based assays.

ParameterValueDescription
SARS-CoV-2 3CLpro IC50 68 nMHalf-maximal inhibitory concentration against the SARS-CoV-2 3CL protease.
SARS-CoV-1 3CLpro IC50 19 nMHalf-maximal inhibitory concentration against the SARS-CoV-1 3CL protease.
CPE Inhibition EC50 497 nMHalf-maximal effective concentration for inhibition of viral cytopathic effect.
Plaque Reduction EC50 558 nMHalf-maximal effective concentration for the reduction of viral plaques.
CC50 >50 µMHalf-maximal cytotoxic concentration in the CPE antiviral assay.
In Vitro DMPK Profile

Preliminary in vitro Drug Metabolism and Pharmacokinetics (DMPK) studies were conducted to assess the drug-like properties of this compound.

ParameterValueDescription
Human Liver Microsome T1/2 21.1 minHalf-life in human liver microsomes.
Intrinsic Clearance (CLint) 141 mL/min/kgIntrinsic clearance in human liver microsomes.

Note: Comprehensive in vitro DMPK data, including aqueous solubility, Caco-2 permeability, and plasma protein binding for this compound, are not publicly available in the reviewed literature. Similarly, in vivo pharmacokinetic data from animal models have not been reported in the searched resources.

Experimental Protocols

SARS-CoV-2 3CLpro Inhibition Assay

A fluorescence resonance energy transfer (FRET) assay is utilized to measure the inhibition of SARS-CoV-2 3CLpro. The assay is typically performed in a 384-well plate format. The reaction mixture contains the 3CLpro enzyme, a fluorogenic substrate, and the test compound (this compound) at varying concentrations in an appropriate assay buffer. The cleavage of the substrate by the enzyme results in an increase in fluorescence, which is monitored over time. The rate of the reaction is calculated, and the IC50 value is determined by fitting the dose-response curve with a suitable equation.

G Start Start Prepare_Reagents Prepare 3CLpro Enzyme, Fluorogenic Substrate, and this compound Dilutions Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense_Reagents Incubate Incubate at Room Temperature Dispense_Reagents->Incubate Measure_Fluorescence Measure Fluorescence Over Time Incubate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate Measure_Fluorescence->Calculate_Rate Plot_Dose_Response Plot Dose-Response Curve Calculate_Rate->Plot_Dose_Response Determine_IC50 Determine IC50 Value Plot_Dose_Response->Determine_IC50 End End Determine_IC50->End

Figure 2. Workflow for 3CLpro Inhibition Assay.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is used to determine the antiviral activity of a compound by measuring the inhibition of virus-induced cell death. Vero E6 cells are seeded in 96-well plates and infected with SARS-CoV-2 in the presence of serial dilutions of the test compound. After a defined incubation period, cell viability is assessed using a colorimetric or fluorometric method, such as the CellTiter-Glo luminescent cell viability assay. The EC50 value is calculated as the compound concentration that results in a 50% reduction of the viral cytopathic effect.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles. Confluent monolayers of Vero E6 cells are infected with a known amount of SARS-CoV-2 and then overlaid with a semi-solid medium containing different concentrations of the test compound. After incubation to allow for plaque formation, the cells are fixed and stained. The number of plaques in the presence of the compound is compared to the number in the absence of the compound to determine the EC50 value.

Human Liver Microsome Stability Assay

This in vitro assay is used to assess the metabolic stability of a compound. The test compound is incubated with human liver microsomes and NADPH (as a cofactor for cytochrome P450 enzymes) at 37°C. Aliquots are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The half-life (T1/2) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.

Conclusion

This compound is a potent, noncovalent inhibitor of the SARS-CoV-2 3CL protease with significant antiviral activity in vitro. Its discovery through a structure-guided optimization approach highlights the effectiveness of this strategy in developing novel antiviral agents. The preliminary DMPK data suggest a moderate metabolic stability. Further preclinical and clinical development will be necessary to fully elucidate the therapeutic potential of this compound for the treatment of COVID-19. The detailed experimental protocols provided herein offer a valuable resource for researchers working on the evaluation of this and similar compounds.

References

Structural Basis for CCF0058981 Inhibition of SARS-CoV-2 Main Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis for the inhibition of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro, by the non-covalent inhibitor CCF0058981. The document details the quantitative inhibitory activity, the experimental protocols for its characterization, and the crystallographic analysis of its binding mode.

Executive Summary

This compound is a potent, non-covalent inhibitor of the SARS-CoV-2 main protease, an enzyme essential for viral replication. Derived from the optimization of the ML300 scaffold, this compound exhibits low nanomolar potency against Mpro and submicromolar antiviral activity in cell-based assays.[1][2] Its mechanism of action is attributed to its direct binding to the active site of Mpro, thereby preventing the processing of viral polyproteins necessary for the formation of the viral replication-transcription complex.[1][2] The structural basis for this inhibition has been elucidated through X-ray crystallography, revealing key interactions within the enzyme's active site.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized through biochemical and cell-based antiviral assays. The key quantitative data are summarized in the table below.

ParameterSARS-CoV-2SARS-CoV-1UnitsReference
Biochemical Inhibition
IC50 (Mpro)6819nM[2]
Antiviral Activity
EC50 (Cytopathic Effect)497-nM[2]
EC50 (Plaque Reduction)558-nM[2]
Cytotoxicity
CC50 (Vero E6 cells)>50-µM[2]

Experimental Protocols

This section details the methodologies employed for the biochemical and antiviral characterization of this compound, as well as the protocol for determining its crystal structure in complex with Mpro.

Biochemical Inhibition Assay (FRET-based)

A fluorescence resonance energy transfer (FRET) assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro.

Protocol:

  • Reagents:

    • SARS-CoV-2 Mpro enzyme

    • FRET substrate: (DABCYL)-KTSAVLQ↓SGFRKM-(EDANS)

    • Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 0.05% (v/v) Tween-20, 1 mM DTT.

    • This compound dissolved in DMSO.

  • Procedure:

    • The assay was performed in 384-well plates.

    • A serial dilution of this compound in DMSO was prepared and added to the assay wells.

    • SARS-CoV-2 Mpro was added to each well to a final concentration of 50 nM.

    • The enzyme and inhibitor were pre-incubated for 15 minutes at room temperature.

    • The FRET substrate was added to a final concentration of 20 µM to initiate the reaction.

    • The fluorescence signal was monitored kinetically for 30 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm using a plate reader.

    • The initial reaction velocities were calculated and plotted against the inhibitor concentration.

    • The IC50 value was determined by fitting the data to a four-parameter dose-response curve.

Antiviral Assays

This assay measures the ability of this compound to protect host cells from virus-induced cell death.

Protocol:

  • Materials:

    • Vero E6 cells

    • SARS-CoV-2 (e.g., USA-WA1/2020 strain)

    • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • This compound

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Procedure:

    • Vero E6 cells were seeded in 96-well plates and incubated overnight.

    • A serial dilution of this compound was prepared in the cell culture medium.

    • The medium was removed from the cells and the compound dilutions were added.

    • Cells were then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

    • The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, the CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

    • Luminescence was measured using a plate reader.

    • The EC50 value was calculated by normalizing the data to uninfected and untreated virus-infected controls and fitting to a dose-response curve.

This assay quantifies the inhibition of infectious virus particle formation.

Protocol:

  • Materials:

    • Vero E6 cells

    • SARS-CoV-2

    • Overlay Medium: 2% carboxymethylcellulose in MEM with 2% FBS.

    • Crystal Violet staining solution.

  • Procedure:

    • Vero E6 cells were seeded in 6-well plates to form a confluent monolayer.

    • Serial dilutions of this compound were pre-incubated with a known titer of SARS-CoV-2 for 1 hour at 37°C.

    • The cell monolayers were washed, and the virus-compound mixtures were added for adsorption for 1 hour.

    • The inoculum was removed, and the cells were overlaid with the overlay medium containing the corresponding concentration of this compound.

    • Plates were incubated for 48-72 hours until plaques were visible.

    • The overlay was removed, and the cells were fixed and stained with crystal violet.

    • Plaques were counted, and the EC50 value was determined as the concentration of this compound that reduced the number of plaques by 50% compared to the virus-only control.

X-ray Crystallography

The crystal structure of this compound in complex with Mpro mutants (M49I and V186F) was determined to elucidate the binding mode.[1]

Protocol:

  • Protein Expression and Purification:

    • The gene encoding for SARS-CoV-2 Mpro (with relevant mutations) was cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3) cells.

    • Protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 16°C.

    • The cells were harvested, lysed, and the protein was purified using a series of chromatography steps, typically including Ni-NTA affinity chromatography, cleavage of the affinity tag, and size-exclusion chromatography.

  • Crystallization:

    • The purified Mpro mutant protein was concentrated and incubated with an excess of this compound.

    • Crystals were grown using the hanging drop vapor diffusion method at a constant temperature (e.g., 20°C).

    • The reservoir solution typically contained a precipitant (e.g., polyethylene glycol), a buffer (e.g., Tris-HCl), and salts.

  • Data Collection and Structure Determination:

    • Crystals were cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data were collected at a synchrotron source.

    • The data were processed, and the structure was solved by molecular replacement using a previously determined Mpro structure as a search model.

    • The model was refined, and the inhibitor was built into the electron density map.

Structural Basis of Inhibition and Visualizations

The crystallographic data reveals that this compound binds non-covalently to the active site of Mpro. The inhibitor occupies the substrate-binding pockets (S1, S2, and S4), preventing the natural substrate from accessing the catalytic dyad (Cys145 and His41).[1]

Experimental and Logical Workflows

Experimental_Workflow Overall Experimental Workflow for this compound Characterization cluster_biochem Biochemical Characterization cluster_antiviral Antiviral Activity Assessment cluster_structural Structural Analysis biochem_start FRET Assay biochem_data Kinetic Data biochem_start->biochem_data biochem_result IC50 Value biochem_data->biochem_result antiviral_result EC50 Values cpe CPE Assay cpe_data Cell Viability Data cpe->cpe_data plaque Plaque Reduction Assay plaque_data Plaque Counts plaque->plaque_data cpe_data->antiviral_result plaque_data->antiviral_result structural_result 3D Structure of Mpro-CCF0058981 Complex expression Protein Expression & Purification crystallization Crystallization with this compound expression->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution structure_solution->structural_result

Caption: Workflow for the characterization of this compound.

Mpro_Inhibition_Mechanism Mechanism of Mpro Inhibition by this compound Mpro SARS-CoV-2 Mpro ActiveSite Active Site (Cys145-His41 dyad) Mpro->ActiveSite contains Substrate Viral Polyprotein Substrate ActiveSite->Substrate binds & cleaves NoCleavage Cleavage Blocked ActiveSite->NoCleavage results in Cleavage Polyprotein Cleavage Substrate->Cleavage leads to This compound This compound This compound->ActiveSite binds non-covalently Replication Viral Replication Cleavage->Replication NoReplication Replication Inhibited NoCleavage->NoReplication

Caption: Non-covalent inhibition of Mpro by this compound.

References

Unveiling the Antiviral Potential of CCF0058981: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCF0058981 has emerged as a promising noncovalent inhibitor of the 3C-like protease (3CLpro) of coronaviruses, a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the currently understood antiviral spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. The available data robustly supports its potent activity against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). While its efficacy against other viral families remains to be elucidated, its specific targeting of a highly conserved viral protease suggests a potential for broader anti-coronavirus activity. This document aims to serve as a valuable resource for researchers investigating this compound and other 3CLpro inhibitors for the development of novel antiviral therapeutics.

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses. It is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are necessary for the formation of the viral replication-transcription complex. Due to its critical role in the viral life cycle and the high degree of conservation across different coronaviruses, 3CLpro is a prime target for the development of broad-spectrum antiviral drugs.

This compound is a noncovalent, small molecule inhibitor of 3CLpro. Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the processing of the viral polyproteins and ultimately inhibiting viral replication. This guide summarizes the current knowledge on the antiviral activity of this compound.

Antiviral Spectrum of this compound

The antiviral activity of this compound has been primarily characterized against members of the Coronaviridae family. Quantitative data from in vitro studies demonstrate its potent inhibitory effects on SARS-CoV and SARS-CoV-2.

Quantitative Antiviral Data

The following tables summarize the key quantitative metrics of this compound's antiviral activity.

Table 1: In Vitro Inhibitory Activity against Viral Proteases

Virus TargetProtease TargetAssay TypeIC50 (nM)Reference
SARS-CoV-23CLpro (SC2)Enzymatic Assay68[1]
SARS-CoV3CLpro (SC1)Enzymatic Assay19[1]

Table 2: In Vitro Antiviral Efficacy against SARS-CoV-2

Assay TypeCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
Cytopathic Effect (CPE) InhibitionVero E6497>50>100.6[1]
Plaque ReductionVero E6558>50>89.6[1]

Note: The Selectivity Index (SI) is calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile.

At present, there is no publicly available data on the antiviral activity of this compound against other coronaviruses such as Middle East Respiratory Syndrome Coronavirus (MERS-CoV) or common human coronaviruses. Furthermore, its efficacy against non-coronaviruses has not been reported. The high conservation of the 3CLpro active site among coronaviruses suggests that this compound may exhibit broader anti-coronavirus activity, a hypothesis that warrants further investigation.

Mechanism of Action and Impact on Host Cell Signaling

This compound functions as a direct-acting antiviral by inhibiting the enzymatic activity of the viral 3CLpro. This inhibition is noncovalent, meaning the compound binds reversibly to the enzyme's active site.

Beyond its direct impact on the virus, inhibition of 3CLpro by this compound is hypothesized to counteract the virus's manipulation of host cell signaling pathways. The SARS-CoV-2 3CLpro is known to cleave several host proteins involved in the innate immune response, thereby dampening the host's antiviral defenses. By inhibiting 3CLpro, this compound may restore these crucial cellular functions.

Potential Modulation of Host Innate Immunity

While direct experimental evidence for this compound's effect on these pathways is currently unavailable, its mechanism of action strongly suggests a potential to interfere with the following 3CLpro-mediated host protein cleavage events:

  • Interferon Regulatory Factor 3 (IRF3): SARS-CoV-2 3CLpro can cleave IRF3, a key transcription factor in the type I interferon signaling pathway. Inhibition of this cleavage by this compound could potentially restore a robust interferon response.

  • NLRP12 and TAB1: The cleavage of NLRP12 and TAB1 by 3CLpro is linked to the dysregulation of inflammatory responses. By preventing this cleavage, this compound may help to mitigate the excessive inflammation often associated with severe COVID-19.

  • CARD8 Inflammasome: SARS-CoV-2 3CLpro can activate the CARD8 inflammasome. The downstream consequences of this activation are still under investigation, and the effect of this compound on this process is an area for future research.

It is crucial to emphasize that these are inferred mechanisms based on the known function of the drug's target. Further studies are required to directly confirm the impact of this compound on these host signaling pathways.

Signaling_Pathway cluster_virus Viral Replication cluster_host Host Cell Viral_Polyprotein Viral Polyprotein 3CLpro 3CLpro Viral_Polyprotein->3CLpro Cleavage Functional_Proteins Functional Viral Proteins 3CLpro->Functional_Proteins Produces IRF3 IRF3 3CLpro->IRF3 Cleaves NLRP12_TAB1 NLRP12/TAB1 3CLpro->NLRP12_TAB1 Cleaves CARD8 CARD8 Inflammasome 3CLpro->CARD8 Activates Innate_Immunity Innate Immune Response IRF3->Innate_Immunity Suppresses Inflammation Inflammatory Response NLRP12_TAB1->Inflammation Dysregulates This compound This compound This compound->3CLpro Inhibits

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the antiviral activity of this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

CPE_Assay_Workflow Start Start Seed_Cells 1. Seed Vero E6 cells in 96-well plates Start->Seed_Cells Prepare_Compound 2. Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Add_Compound 3. Add compound dilutions to cells Prepare_Compound->Add_Compound Infect_Cells 4. Infect cells with SARS-CoV-2 (e.g., MOI 0.05) Add_Compound->Infect_Cells Incubate 5. Incubate for 72 hours at 37°C Infect_Cells->Incubate Assess_CPE 6. Assess cytopathic effect (e.g., microscopy) Incubate->Assess_CPE Quantify_Viability 7. Quantify cell viability (e.g., CellTiter-Glo) Assess_CPE->Quantify_Viability Calculate_EC50 8. Calculate EC50 value Quantify_Viability->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • SARS-CoV-2 viral stock

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • On the following day, prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions. Include appropriate vehicle controls (e.g., DMSO).

  • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI), for example, 0.05. Include uninfected and virus-only controls.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Visually inspect the cells for cytopathic effects using a microscope.

  • Quantify cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of a compound.

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells 1. Seed Vero E6 cells in 6-well or 12-well plates Start->Seed_Cells Prepare_Virus_Compound_Mix 2. Prepare virus-compound mixtures at various concentrations Seed_Cells->Prepare_Virus_Compound_Mix Infect_Cells 3. Infect cell monolayers with virus-compound mixtures Prepare_Virus_Compound_Mix->Infect_Cells Overlay 4. Add an overlay medium (e.g., containing agarose) Infect_Cells->Overlay Incubate 5. Incubate for 48-72 hours to allow plaque formation Overlay->Incubate Fix_and_Stain 6. Fix and stain the cells (e.g., with crystal violet) Incubate->Fix_and_Stain Count_Plaques 7. Count the number of plaques Fix_and_Stain->Count_Plaques Calculate_EC50 8. Calculate EC50 value Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for a Plaque Reduction Assay.

Materials:

  • Vero E6 cells

  • DMEM with FBS and antibiotics

  • SARS-CoV-2 viral stock

  • This compound

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., DMEM containing low-melting-point agarose or methylcellulose)

  • Fixing solution (e.g., 4% formaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound. Mix each dilution with a constant amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Incubate the mixtures for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and add the overlay medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Fix the cells with a suitable fixing solution and then stain with a staining solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value from the dose-response curve.

Conclusion and Future Directions

This compound is a potent noncovalent inhibitor of SARS-CoV and SARS-CoV-2 3CLpro. Its demonstrated in vitro efficacy and favorable selectivity index make it a compelling candidate for further preclinical and clinical development.

Future research should focus on several key areas:

  • Broad-Spectrum Activity: Evaluating the efficacy of this compound against a wider range of coronaviruses, including MERS-CoV and seasonal strains, is a critical next step.

  • In Vivo Efficacy: Assessing the pharmacokinetic properties and in vivo antiviral activity of this compound in relevant animal models is essential to translate the in vitro findings.

  • Host Signaling Modulation: Direct experimental validation of the impact of this compound on host cell signaling pathways will provide a more complete understanding of its mechanism of action and potential immunomodulatory effects.

  • Resistance Profiling: Investigating the potential for viral resistance to this compound is crucial for long-term therapeutic viability.

References

An In-Depth Technical Guide to the Chemical Structure and Activity of CCF0058981

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCF0058981, also known as CCF981, is a potent, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes a summary of its physicochemical characteristics, detailed experimental protocols for assessing its inhibitory and antiviral efficacy, and a description of its mechanism of action. This guide is intended to serve as a valuable resource for researchers engaged in the development of antiviral therapeutics for COVID-19 and other coronavirus-related diseases.

Chemical Identity and Properties

This compound is a synthetic organic molecule with the systematic IUPAC name 2-(benzotriazol-1-yl)-N-((3-chlorophenyl)methyl)-N-(4-(1H-imidazol-4-yl)phenyl)acetamide. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 2708934-53-4
Molecular Formula C24H19ClN6O
Molecular Weight 442.90 g/mol
SMILES O=C(N(C1=CC=C(C2=CNC=N2)C=C1)CC3=CC=CC(Cl)=C3)CN4N=NC5=CC=CC=C54
Appearance Light Brown to Brown Solid
Purity ≥98%
Solubility DMSO: 25 mg/mL (56.45 mM) with sonication and pH adjustment to 2 with HCl.
Storage Store at -20°C for up to 3 years (powder).

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the 3CLpro from both SARS-CoV-2 and SARS-CoV-1. The 3CL protease is essential for viral replication as it is responsible for cleaving the viral polyproteins into functional non-structural proteins. By non-covalently binding to the active site of 3CLpro, this compound blocks this proteolytic activity, thereby inhibiting viral replication.

In Vitro Inhibitory and Antiviral Activity

The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized below.

AssayVirus/EnzymeMetricValueReference
3CLpro Inhibition SARS-CoV-2 (SC2)IC5068 nM[1][2]
SARS-CoV-1 (SC1)IC5019 nM[1][2]
Antiviral Activity SARS-CoV-2EC50 (CPE Inhibition)497 nM[2]
SARS-CoV-2EC50 (Plaque Reduction)558 nM[2]
Cytotoxicity -CC50 (CPE Assay)>50 μM[2]
  • IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

  • EC50 (Half-maximal effective concentration): The concentration of the drug that gives a half-maximal response.

  • CC50 (Half-maximal cytotoxic concentration): The concentration of the drug that causes the death of 50% of the cells.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. However, the synthesis of analogous benzotriazole derivatives often involves the coupling of a benzotriazole-containing carboxylic acid with a suitable amine.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This protocol outlines a common method for measuring the inhibition of SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 3CLpro

    • FRET-based substrate peptide with a fluorophore and a quencher

    • Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

    • This compound (or other test compounds) dissolved in DMSO

    • 384-well assay plates

    • Plate reader capable of measuring fluorescence.

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate. c. Add the SARS-CoV-2 3CLpro solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the FRET substrate to each well. e. Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths will be specific to the FRET pair used). f. The rate of reaction is determined from the linear phase of the fluorescence curve. g. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. h. Determine the IC50 value by fitting the dose-response data to a suitable equation.

Antiviral Cytopathic Effect (CPE) Assay

This protocol describes a method to assess the antiviral activity of this compound by measuring the inhibition of virus-induced cell death (cytopathic effect).

  • Reagents and Materials:

    • Vero E6 cells (or other susceptible cell line)

    • SARS-CoV-2 virus stock

    • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

    • This compound (or other test compounds) dissolved in DMSO

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Luminometer.

  • Procedure: a. Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer. b. Prepare a serial dilution of this compound in cell culture medium. c. Remove the old medium from the cells and add the diluted compound to the wells. d. Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected cells as a negative control and infected, untreated cells as a positive control. e. Incubate the plates for a period sufficient to observe significant CPE in the positive control wells (e.g., 48-72 hours). f. At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions. g. Measure the luminescence in each well using a luminometer. h. Calculate the percent cell viability for each concentration of this compound relative to the uninfected and infected controls. i. Determine the EC50 value by fitting the dose-response data to a suitable equation.

Visualizations

Signaling Pathway: SARS-CoV-2 Polyprotein Processing and Inhibition

The following diagram illustrates the critical role of 3CLpro in the SARS-CoV-2 replication cycle and the mechanism of inhibition by this compound.

SARS_CoV_2_Replication cluster_virus SARS-CoV-2 Lifecycle cluster_inhibition Mechanism of Inhibition Viral_RNA Viral ssRNA Genome Polyproteins Polyproteins pp1a & pp1ab Viral_RNA->Polyproteins Translation New_Virus New Virions Viral_RNA->New_Virus Assembly NSPs Functional Non-Structural Proteins (NSPs) Polyproteins->NSPs Cleavage 3CLpro 3CL Protease Polyproteins->3CLpro RTC Replication/Transcription Complex NSPs->RTC Assembly RTC->Viral_RNA Replication & Transcription 3CLpro->NSPs Mediates Cleavage Inhibited_Complex Inactive 3CLpro-CCF0058981 Complex 3CLpro->Inhibited_Complex This compound This compound This compound->Inhibited_Complex Inhibited_Complex->NSPs

Caption: SARS-CoV-2 replication pathway and inhibition by this compound.

Experimental Workflow: 3CLpro FRET-based Inhibition Assay

The following diagram outlines the key steps in the FRET-based assay to determine the inhibitory activity of this compound against 3CLpro.

FRET_Assay_Workflow Start Start Prepare_Compound Prepare serial dilutions of this compound Start->Prepare_Compound Dispense_Compound Dispense compound into 384-well plate Prepare_Compound->Dispense_Compound Add_Enzyme Add SARS-CoV-2 3CLpro Dispense_Compound->Add_Enzyme Incubate_Enzyme Incubate at room temperature Add_Enzyme->Incubate_Enzyme Add_Substrate Add FRET substrate Incubate_Enzyme->Add_Substrate Measure_Fluorescence Measure fluorescence over time Add_Substrate->Measure_Fluorescence Analyze_Data Calculate % inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the 3CLpro FRET-based inhibition assay.

Experimental Workflow: Antiviral CPE Assay

The following diagram illustrates the workflow for determining the antiviral efficacy of this compound using a cytopathic effect assay.

CPE_Assay_Workflow Start Start Seed_Cells Seed Vero E6 cells in 96-well plates Start->Seed_Cells Prepare_Compound Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells Treat cells with compound Prepare_Compound->Treat_Cells Infect_Cells Infect cells with SARS-CoV-2 Treat_Cells->Infect_Cells Incubate_Plates Incubate for 48-72 hours Infect_Cells->Incubate_Plates Add_Reagent Add cell viability reagent Incubate_Plates->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data Calculate % viability and EC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the antiviral cytopathic effect (CPE) assay.

References

An In-depth Technical Guide to the Inhibitory Activity of CCF0058981

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibitory activities of CCF0058981, a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). The document details its IC50 and EC50 values, the experimental methodologies used for their determination, and the crucial role of 3CLpro in the viral life cycle.

Quantitative Inhibitory and Antiviral Activity

The inhibitory potency of this compound against viral proteases and its antiviral efficacy in cell-based assays are summarized below.

ParameterTarget/AssayValue (nM)
IC50 SARS-CoV-2 3CLpro68[1]
SARS-CoV-1 3CLpro19[1]
EC50 Cytopathic Effect (CPE) Inhibition497[1]
Plaque Reduction Assay558[1]
CC50 CPE Antiviral Assay>50,000

IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits 50% of the target enzyme's activity. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that causes the death of 50% of viable cells.

Experimental Protocols

The following sections detail the methodologies employed to determine the IC50 and EC50 values of this compound.

IC50 Determination: FRET-Based Enzymatic Assay

The in vitro inhibitory activity of this compound against SARS-CoV-2 3CLpro is determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.

Protocol:

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 3CLpro enzyme.

    • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • This compound (test compound).

    • DMSO (for compound dilution).

    • Microplate reader capable of fluorescence measurement.

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well or 384-well plate, add the assay buffer. c. Add the diluted this compound to the respective wells. Include a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only). d. Add the SARS-CoV-2 3CLpro enzyme to all wells except the negative control. e. Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. f. Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells. g. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans) over a set period. h. Calculate the initial reaction velocity for each concentration of the inhibitor. i. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

EC50 Determination: Cell-Based Antiviral Assays

The antiviral efficacy of this compound is assessed using cytopathic effect (CPE) inhibition and plaque reduction assays in a suitable cell line, such as Vero E6 cells.

Principle: SARS-CoV-2 infection causes visible damage to host cells, known as the cytopathic effect, which ultimately leads to cell death. This assay measures the ability of a compound to protect cells from virus-induced CPE.

Protocol:

  • Cell Culture and Virus Infection: a. Seed Vero E6 cells in a 96-well plate and incubate until a confluent monolayer is formed. b. Prepare serial dilutions of this compound in cell culture medium. c. Remove the growth medium from the cells and add the compound dilutions. d. Infect the cells with a known titer of SARS-CoV-2. Include a virus control (cells and virus without compound) and a cell control (cells only). e. Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).

  • Quantification of CPE: a. After incubation, visually assess the CPE in each well using a microscope. b. Quantify cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, which measures metabolic activity or ATP content, respectively. c. Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Principle: This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

Protocol:

  • Plaque Assay: a. Seed Vero E6 cells in 6-well or 12-well plates and grow to confluency. b. Prepare serial dilutions of this compound. c. In separate tubes, pre-incubate a fixed amount of SARS-CoV-2 with each compound dilution for a specific time (e.g., 1 hour at 37°C). d. Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. e. After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells. f. Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (e.g., 3-5 days).

  • Plaque Visualization and Counting: a. Fix the cells with a suitable fixative (e.g., 4% formaldehyde). b. Stain the cells with a dye such as crystal violet, which stains viable cells, leaving the plaques unstained. c. Count the number of plaques in each well. d. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. e. Plot the percentage of plaque reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the SARS-CoV-2 3CLpro cleavage pathway and the general workflow for determining the inhibitory activity of compounds like this compound.

SARS_CoV_2_3CLpro_Cleavage_Pathway cluster_inhibition Inhibition by this compound Viral_RNA Viral Genomic RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation NSPs Non-Structural Proteins (NSPs) Polyproteins->NSPs Cleavage by 3CLpro Pro_3CLpro 3CLpro Polyproteins->Pro_3CLpro Autocatalytic Cleavage Replication_Complex Viral Replication-Transcription Complex NSPs->Replication_Complex Pro_3CLpro->NSPs Cleavage Inhibitor This compound Inhibitor->Pro_3CLpro Binds to active site

Caption: SARS-CoV-2 3CLpro Cleavage Pathway and Inhibition.

Experimental_Workflow start Start in_vitro In Vitro Enzymatic Assay (FRET) start->in_vitro cell_based Cell-Based Antiviral Assays start->cell_based ic50 Determine IC50 in_vitro->ic50 cpe CPE Inhibition Assay cell_based->cpe prnt Plaque Reduction Assay cell_based->prnt ec50 Determine EC50 cpe->ec50 prnt->ec50 end End ic50->end ec50->end

Caption: Workflow for IC50 and EC50 Determination.

References

Methodological & Application

Application Notes and Protocols for CCF0058981 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCF0058981 is a potent, noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for the viral life cycle, as it is responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication.[3][4][5] By inhibiting 3CLpro, this compound effectively blocks viral replication, making it a valuable tool for COVID-19 research and a potential therapeutic candidate.

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to evaluate its antiviral efficacy. The protocols are intended for researchers, scientists, and drug development professionals familiar with standard cell culture and virological techniques.

Mechanism of Action

This compound acts as a competitive inhibitor of the SARS-CoV-2 3CLpro. The 3CLpro is a cysteine protease that processes the viral polyproteins pp1a and pp1ab at 11 distinct cleavage sites. This proteolytic activity is a prerequisite for the assembly of the viral replication and transcription complex. This compound binds to the active site of the 3CLpro, preventing it from cleaving its natural substrates. This disruption of the viral replication machinery ultimately leads to the inhibition of virus production.

G cluster_virus SARS-CoV-2 Life Cycle cluster_inhibition Inhibition by this compound Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Polyproteins (pp1a/pp1ab) Translation of Polyproteins (pp1a/pp1ab) Viral RNA Release->Translation of Polyproteins (pp1a/pp1ab) 3CLpro Cleavage 3CLpro Cleavage Translation of Polyproteins (pp1a/pp1ab)->3CLpro Cleavage Functional Viral Proteins Functional Viral Proteins 3CLpro Cleavage->Functional Viral Proteins Viral Replication & Transcription Viral Replication & Transcription Functional Viral Proteins->Viral Replication & Transcription Virion Assembly Virion Assembly Viral Replication & Transcription->Virion Assembly Virus Release Virus Release Virion Assembly->Virus Release This compound This compound This compound->3CLpro Cleavage Inhibits

Caption: SARS-CoV-2 replication pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, providing a quick reference for its potency and selectivity.

ParameterValueDescription
IC50 (SARS-CoV-2 3CLpro) 68 nMThe half-maximal inhibitory concentration against the isolated SARS-CoV-2 3CLpro enzyme.[1]
IC50 (SARS-CoV-1 3CLpro) 19 nMThe half-maximal inhibitory concentration against the isolated SARS-CoV-1 3CLpro enzyme.[1]
EC50 (Cytopathic Effect Inhibition) 497 nM (0.497 µM)The half-maximal effective concentration for inhibiting the virus-induced cytopathic effect in cells.[1][6]
EC50 (Plaque Reduction) 558 nM (0.558 µM)The half-maximal effective concentration for reducing the formation of viral plaques in cell culture.[1][6]
CC50 (Cytotoxicity) >50 µMThe half-maximal cytotoxic concentration, indicating low toxicity to host cells.[1]

Experimental Protocols

Herein are detailed protocols for three common cell-based assays to assess the antiviral activity of this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 (e.g., USA-WA1/2020 strain)

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Biosafety Level 3 (BSL-3) facility and procedures

Protocol:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of DMEM with 2% FBS. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-virus control.

  • Infection: In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Immediately after infection, add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Viability Measurement: After incubation, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Luminescence is proportional to the number of viable cells.

  • Data Analysis:

    • Normalize the data to the no-virus control (100% viability) and the virus-only control (0% viability).

    • Plot the percentage of CPE inhibition against the log concentration of this compound.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the reduction in the number of viral plaques in the presence of the inhibitor.

Materials:

  • Vero E6 cells

  • SARS-CoV-2

  • DMEM with 2% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Overlay medium (e.g., DMEM with 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well plates

  • BSL-3 facility and procedures

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will form a confluent monolayer after 24-48 hours.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each dilution with an equal volume of SARS-CoV-2 suspension containing a known number of plaque-forming units (PFU) (e.g., 100 PFU). Incubate the mixture for 1 hour at 37°C.

  • Infection: Remove the culture medium from the confluent cell monolayers and inoculate with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay: After incubation, remove the inoculum and overlay the cells with 2 mL of the overlay medium.

  • Incubation: Incubate the plates for 3-4 days at 37°C with 5% CO2 until visible plaques are formed.

  • Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration compared to the virus-only control.

    • Plot the percentage of plaque reduction against the log concentration of this compound.

    • Determine the EC50 value using non-linear regression.

3CLpro Inhibitor High-Throughput Screening (HTS) Assay

This is a target-specific assay to identify and characterize inhibitors of the 3CLpro in a cellular context, often using a reporter system. A split-GFP complementation assay is a common example.[1][6][7]

Materials:

  • HEK293T cells

  • Expression plasmids: one encoding a substrate with a 3CLpro cleavage site flanked by two parts of a split-GFP, and another encoding the SARS-CoV-2 3CLpro.

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 96-well or 384-well plates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed HEK293T cells in plates to reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the split-GFP substrate plasmid and the 3CLpro plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with serial dilutions of this compound.

  • Incubation: Incubate for 24-48 hours at 37°C with 5% CO2.

  • Fluorescence Measurement: Measure the GFP fluorescence using a plate reader. In the absence of an inhibitor, 3CLpro cleaves the substrate, preventing the two halves of GFP from complementing and fluorescing. In the presence of an inhibitor like this compound, cleavage is blocked, GFP reassembles, and fluorescence is restored.

  • Data Analysis:

    • Normalize the fluorescence signal to a positive control (e.g., a known 3CLpro inhibitor) and a negative control (vehicle).

    • Plot the fluorescence intensity against the log concentration of this compound.

    • Calculate the EC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and validating antiviral compounds like this compound.

G cluster_screening Screening & Validation Workflow A Primary Screening (e.g., High-Throughput 3CLpro Assay) B Hit Identification (Compounds showing inhibitory activity) A->B C Dose-Response Confirmation (Determine EC50 in primary assay) B->C D Secondary Assays (e.g., CPE and Plaque Reduction Assays) C->D E Cytotoxicity Assessment (Determine CC50) D->E F Selectivity Index Calculation (SI = CC50 / EC50) E->F G Lead Compound Selection F->G

Caption: A generalized workflow for the screening and validation of antiviral compounds.

References

Application Notes and Protocols for CCF0058981 in a Cytopathic Effect (CPE) Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the antiviral activity of CCF0058981, a noncovalent inhibitor of the SARS-CoV-2 3CL protease, using a cytopathic effect (CPE) inhibition assay. This document is intended for researchers, scientists, and drug development professionals working on antiviral therapies.

Introduction

This compound is a potent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), a critical enzyme in the viral replication cycle.[1][2] Inhibition of this protease is a key strategy for the development of antiviral drugs against COVID-19. The cytopathic effect (CPE) inhibition assay is a widely used method to assess the in vitro efficacy of antiviral compounds.[3] This assay measures the ability of a compound to protect host cells from the destructive effects of viral infection.

Principle of the Assay

In a CPE assay, a monolayer of susceptible host cells is infected with a virus, in this case, SARS-CoV-2. The viral replication leads to observable damage to the cells, known as the cytopathic effect, which ultimately results in cell death.[4] Antiviral compounds that inhibit viral replication will protect the cells from CPE. The extent of this protection is typically quantified by measuring cell viability at the end of the assay. This allows for the determination of the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral CPE.

Quantitative Data for this compound

The following table summarizes the known in vitro activity of this compound.

ParameterValueDescription
EC50 (CPE) 497 nMThe concentration of this compound that results in a 50% reduction in the cytopathic effect induced by SARS-CoV-2.[1]
EC50 (Plaque Reduction) 558 nMThe concentration of this compound required to reduce the number of viral plaques by 50%.[1][2]
CC50 >50 µMThe concentration of this compound that causes a 50% reduction in the viability of uninfected cells, indicating its cytotoxic potential.[1]
IC50 (SARS-CoV-2 3CLpro) 68 nMThe concentration of this compound that inhibits the enzymatic activity of the SARS-CoV-2 3CL protease by 50%.[1]
IC50 (SARS-CoV-1 3CLpro) 19 nMThe concentration of this compound that inhibits the enzymatic activity of the SARS-CoV-1 3CL protease by 50%.[1]

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This protocol is adapted from established methods for assessing antiviral activity against SARS-CoV-2.

Materials and Reagents
  • Vero E6 cells (ATCC CCL-81 or equivalent)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • SARS-CoV-2 viral stock (e.g., USA-WA1/2020 strain)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear-bottom, black-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Phosphate-buffered saline (PBS)

  • Biosafety cabinet (BSL-3)

  • Humidified incubator (37°C, 5% CO2)

  • Luminometer

Experimental Workflow Diagram

CPE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (BSL-3) cluster_analysis Data Acquisition and Analysis A Prepare Vero E6 Cell Suspension C Seed Cells into 96-well Plate A->C B Prepare Serial Dilutions of this compound D Add this compound Dilutions to Plate B->D E Infect Cells with SARS-CoV-2 D->E F Incubate for 72 hours E->F G Measure Cell Viability (e.g., CellTiter-Glo) F->G H Calculate EC50 and CC50 Values G->H Signaling_Pathway cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibitor Inhibitor Action A Viral Entry B Translation of Viral RNA to Polyproteins (pp1a, pp1ab) A->B C Proteolytic Cleavage of Polyproteins B->C D Formation of Viral Replication-Transcription Complex C->D E Viral RNA Replication and Transcription D->E F Assembly and Release of New Virions E->F G SARS-CoV-2 3CL Protease G->C Mediates H This compound H->G Inhibits

References

Application Notes and Protocols for In Vivo Studies of CCF0058981

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCF0058981 is a potent, noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.[1][2] As a key target for antiviral drug development, understanding the in vivo characteristics of 3CLpro inhibitors like this compound is crucial for their progression as potential therapeutic agents. These application notes provide detailed information on the formulation of this compound for in vivo studies, its mechanism of action, and representative protocols for preclinical evaluation in animal models.

Physicochemical and In Vitro Efficacy Data

A summary of the key in vitro data for this compound is presented in the table below. This information is essential for designing and interpreting in vivo experiments.

ParameterValueReference
Target SARS-CoV-2 3CLpro (SC2)[1][2]
IC50 (SC2) 68 nM[1][2]
IC50 (SARS-CoV-1 3CLpro) 19 nM[1][2]
EC50 (Cytopathic Effect Inhibition) 497 nM[1][2]
EC50 (Plaque Reduction) 558 nM[1][2]
CC50 (Cytotoxicity) >50 µM[1][2]
Human Liver Microsome T1/2 21.1 min[1]
Human Liver Microsome CLint 141 mL/min/kg[1]

Mechanism of Action: Inhibition of Viral Polyprotein Processing

This compound functions by noncovalently binding to the active site of the SARS-CoV-2 3CLpro. This protease is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are essential for viral replication and transcription. By inhibiting 3CLpro, this compound effectively halts the viral life cycle.

G cluster_virus SARS-CoV-2 Infected Host Cell cluster_inhibition Mechanism of this compound Viral RNA Viral RNA Polyprotein Translation Polyprotein Translation Viral RNA->Polyprotein Translation pp1a/pp1ab pp1a pp1ab Polyprotein Translation->pp1a/pp1ab 3CLpro 3CLpro pp1a/pp1ab->3CLpro Cleavage Functional nsps Functional nsps 3CLpro->Functional nsps Viral Replication Complex Viral Replication Complex Functional nsps->Viral Replication Complex Progeny Virions Progeny Virions Viral Replication Complex->Progeny Virions This compound This compound This compound->3CLpro Inhibition Inhibited 3CLpro Inhibited 3CLpro

Caption: SARS-CoV-2 3CLpro Inhibition by this compound.

Formulation for In Vivo Administration

Proper formulation is critical for achieving adequate exposure and efficacy in animal models. This compound can be prepared as a suspension for oral (PO) or intraperitoneal (IP) administration. Two recommended protocols are provided below.

Note: It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Formulation Protocols
ProtocolVehicle CompositionFinal ConcentrationAdministration Route
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mLOral (PO) or Intraperitoneal (IP)
2 10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLOral (PO) or Intraperitoneal (IP)

Detailed Formulation Procedures

Protocol 1: PEG300-based Formulation

This protocol yields a 2.5 mg/mL suspended solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure (for 1 mL of formulation):

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the solution thoroughly. Use ultrasonic treatment if a suspended solution is required.[1]

Protocol 2: SBE-β-CD-based Formulation

This protocol also yields a 2.5 mg/mL suspended solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD)

  • Saline (0.9% NaCl)

Procedure (for 1 mL of formulation):

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.

  • Add 100 µL of the 25 mg/mL this compound stock solution to the SBE-β-CD solution.

  • Mix thoroughly. Use ultrasonic treatment if a suspended solution is required.[1]

Representative In Vivo Efficacy Study Protocol (General)

Disclaimer: The following protocol is a representative example based on in vivo studies of other SARS-CoV-2 3CLpro inhibitors and has not been specifically validated for this compound. Researchers should optimize dosing, timing, and endpoints based on the specific characteristic of this compound and the animal model used.

Experimental Workflow

G Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements (Weight, etc.) Animal Acclimatization->Baseline Measurements SARS-CoV-2 Infection Intranasal Infection with SARS-CoV-2 Baseline Measurements->SARS-CoV-2 Infection Treatment Initiation Initiate Treatment with this compound or Vehicle Control SARS-CoV-2 Infection->Treatment Initiation Daily Monitoring Daily Monitoring (Weight, Clinical Score) Treatment Initiation->Daily Monitoring Endpoint Analysis Endpoint Analysis (e.g., Day 5 post-infection) Daily Monitoring->Endpoint Analysis

Caption: General workflow for an in vivo efficacy study.

Study Design
  • Animal Model: K18-hACE2 transgenic mice (susceptible to SARS-CoV-2 infection).

  • Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).

  • Groups:

    • Group 1: Vehicle control (formulation vehicle only).

    • Group 2: this compound treatment.

  • Sample Size: n = 8-10 mice per group.

Experimental Procedure
  • Acclimatization: Acclimate K18-hACE2 mice for at least 7 days under appropriate biosafety level 3 (BSL-3) conditions.

  • Baseline: Record the body weight of each mouse before infection.

  • Infection: Anesthetize mice and intranasally inoculate with a sublethal dose of SARS-CoV-2 (e.g., 10^3 - 10^4 PFU in 50 µL of sterile PBS).

  • Treatment:

    • Begin treatment at a specified time point post-infection (e.g., 4 or 12 hours).

    • Administer this compound (e.g., 50-100 mg/kg, dose to be determined) or vehicle control via intraperitoneal (IP) or oral (PO) gavage.

    • Administer treatment once or twice daily for a specified duration (e.g., 5-7 days).

  • Monitoring:

    • Monitor mice daily for changes in body weight and clinical signs of disease (e.g., ruffled fur, hunched posture, reduced activity).

    • Euthanize mice that lose more than 20-25% of their initial body weight or show signs of severe distress.

  • Endpoint Analysis (e.g., Day 5 post-infection):

    • Euthanize all remaining mice.

    • Collect lungs and other relevant tissues (e.g., nasal turbinates, brain).

    • Process tissues for:

      • Viral Titer: Plaque assay or RT-qPCR to determine viral load.

      • Histopathology: H&E staining to assess lung injury and inflammation.

      • Cytokine/Chemokine Analysis: Multiplex immunoassay to measure inflammatory markers in lung homogenates.

Pharmacokinetic (PK) Study Protocol (General)

A preliminary PK study is recommended to determine the dosing regimen for efficacy studies.

Study Design
  • Animal Model: CD-1 or C57BL/6 mice.

  • Administration:

    • Intravenous (IV) bolus (e.g., 1-2 mg/kg) for bioavailability assessment.

    • Intraperitoneal (IP) or oral (PO) administration (e.g., 10-50 mg/kg) using the in vivo formulation.

  • Sampling: Collect blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Parameters to Determine: Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (%F).

Conclusion

This compound is a promising noncovalent inhibitor of SARS-CoV-2 3CLpro. The provided formulation protocols and representative in vivo study designs offer a framework for the preclinical evaluation of this compound. It is imperative that researchers adapt and optimize these general protocols to suit their specific experimental needs and to thoroughly characterize the in vivo efficacy and pharmacokinetic profile of this compound.

References

Preparing CCF0058981 Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCF0058981 is a potent, noncovalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for the replication of the SARS-CoV-2 virus, making it a key target for antiviral drug development.[3][4] this compound has demonstrated significant antiviral efficacy, inhibiting SARS-CoV-2 3CLpro with a half-maximal inhibitory concentration (IC50) of 68 nM and SARS-CoV-1 3CLpro with an IC50 of 19 nM.[1] In cell-based assays, it has shown inhibition of the cytopathic effect (CPE) with a half-maximal effective concentration (EC50) of 497 nM and plaque reduction with an EC50 of 558 nM.[1] Proper preparation of stock solutions is the first and a critical step in ensuring the accuracy and reproducibility of in vitro and in vivo studies involving this compound. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds like this compound for research purposes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and its stock solution in DMSO are summarized in the table below.

ParameterValueReference
This compound Properties
Molecular FormulaC24H19ClN6O[5]
Molecular Weight442.90 g/mol [5]
Solubility in DMSO
Maximum Concentration25 mg/mL (56.45 mM)[1]
Stock Solution Storage
Storage Temperature (Long-term)-80°C[1]
Storage Duration (Long-term)Up to 6 months[1]
Storage Temperature (Short-term)-20°C[1]
Storage Duration (Short-term)Up to 1 month[1]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous or newly opened Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Safety Precautions

DMSO Handling: DMSO is a powerful solvent that can be readily absorbed through the skin.[6] It can carry dissolved substances with it, potentially increasing the risk of exposure to hazardous compounds.[7] Always handle DMSO in a well-ventilated area, preferably a chemical fume hood.[8] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8] In case of contact with skin or eyes, flush immediately with copious amounts of water.[6]

This compound Handling: The toxicological properties of this compound have not been fully characterized. It is prudent to handle the compound as a potentially hazardous substance. Avoid inhalation of the powder and direct contact with skin and eyes.

Protocol for Preparing a 25 mg/mL (56.45 mM) Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

  • Preparation: Before starting, ensure all equipment is clean and sterile. Bring the this compound powder and DMSO to room temperature.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 25 mg/mL solution, weigh 25 mg of the compound.

  • Solvent Addition: Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 25 mg/mL solution, add 1 mL of DMSO for every 25 mg of compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic bath.[1] Sonicate for 5-10 minutes, or until the solution is clear. Gentle heating may also aid dissolution, but care should be taken to avoid degradation of the compound.

  • pH Adjustment (if necessary): For optimal solubility, the pH of the DMSO stock solution can be adjusted to 2 with HCl.[1] However, this step may not be necessary for all applications and should be considered based on experimental requirements.

  • Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Preparation of Working Solutions

To prepare working solutions for cell-based assays or other experiments, the DMSO stock solution can be further diluted in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is low enough to avoid solvent-induced toxicity. Typically, the final DMSO concentration should be kept below 0.5% (v/v).[9]

Visualizations

Signaling Pathway of SARS-CoV-2 3CL Protease and Inhibition by this compound

SARS_CoV_2_3CLpro_Pathway Polyproteins (pp1a, pp1ab) Polyproteins (pp1a, pp1ab) 3CL Protease (Mpro) 3CL Protease (Mpro) Polyproteins (pp1a, pp1ab)->3CL Protease (Mpro) Autocleavage Functional Viral Proteins Functional Viral Proteins 3CL Protease (Mpro)->Functional Viral Proteins Cleavage Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->3CL Protease (Mpro) Inhibition

Caption: Inhibition of SARS-CoV-2 replication by this compound.

Experimental Workflow for Preparing this compound Stock Solution

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Weigh this compound Weigh this compound Measure DMSO Measure DMSO Combine & Vortex Combine & Vortex Measure DMSO->Combine & Vortex Ultrasonicate (if needed) Ultrasonicate (if needed) Combine & Vortex->Ultrasonicate (if needed) Aliquot Solution Aliquot Solution Ultrasonicate (if needed)->Aliquot Solution Store at -80°C or -20°C Store at -80°C or -20°C Aliquot Solution->Store at -80°C or -20°C

References

Application Notes and Protocols for CCF0058981 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of CCF0058981, a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro). The protocols outlined below are based on established methodologies for testing antiviral compounds in relevant animal models.

Mechanism of Action

This compound is a potent inhibitor of the SARS-CoV-2 3CLpro, a viral enzyme essential for the replication of the virus.[1] The 3CLpro is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs). By inhibiting this protease, this compound effectively blocks the viral replication cycle. The absence of a close human homolog to the 3CLpro makes it an attractive target for antiviral therapy with a potentially high therapeutic index.[2]

Signaling Pathway of SARS-CoV-2 Replication and Inhibition by this compound

SARS_CoV_2_Replication cluster_host_cell Host Cell cluster_inhibitor Inhibition Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation Translation Viral RNA Release->Translation Polyprotein pp1a/pp1ab Polyprotein pp1a/pp1ab Translation->Polyprotein pp1a/pp1ab 3CLpro 3CLpro Polyprotein pp1a/pp1ab->3CLpro Cleavage by NSPs Functional NSPs 3CLpro->NSPs Produces Replication/Transcription Complex Replication/Transcription Complex NSPs->Replication/Transcription Complex Viral RNA Synthesis Viral RNA Synthesis Replication/Transcription Complex->Viral RNA Synthesis Assembly and Release Assembly and Release Viral RNA Synthesis->Assembly and Release This compound This compound This compound->3CLpro Inhibits

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on 3CLpro.

Quantitative Data

While specific in vivo pharmacokinetic and efficacy data for this compound are not yet extensively published, the following tables summarize its in vitro activity and provide a template for presenting in vivo data based on studies of other 3CLpro inhibitors.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/Assay ConditionReference
IC50 (SARS-CoV-2 3CLpro) 68 nMEnzymatic Assay[1]
IC50 (SARS-CoV-1 3CLpro) 19 nMEnzymatic Assay[1]
EC50 (CPE Inhibition) 497 nMViral Replication Assay[1]
EC50 (Plaque Reduction) 558 nMViral Replication Assay[1]
CC50 >50 µMCytotoxicity Assay[1]
Table 2: Example In Vivo Dosing and Pharmacokinetics of a 3CLpro Inhibitor (Ensitrelvir) in Mice

This table provides example data from another 3CLpro inhibitor to illustrate typical parameters and is not data for this compound.

Animal ModelDose (mg/kg)Administration RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
BALB/c Mice16Oral1,23028,760N/A[3]
BALB/c Mice8 (BID)Oral89016,340N/A[3]
Table 3: Example In Vivo Efficacy of a 3CLpro Inhibitor in a SARS-CoV-2 Mouse Model

This table provides example data from another 3CLpro inhibitor to illustrate typical parameters and is not data for this compound.

Animal ModelTreatment GroupViral Titer Reduction (log10 PFU/lung)Survival Rate (%)Reference
K18-hACE2 MiceVehicle-0[4]
K18-hACE2 MiceCompound 11d (100 mg/kg)>380[4]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and administration of this compound in animal models for efficacy and pharmacokinetic studies.

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a suspension of this compound suitable for oral (PO) and intraperitoneal (IP) administration.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare a stock solution of this compound in DMSO.

    • Weigh the required amount of this compound powder.

    • Dissolve in DMSO to a concentration of 25 mg/mL. Use an ultrasonic bath to aid dissolution if necessary.

  • Prepare the vehicle solution.

    • In a sterile tube, combine PEG300, Tween-80, and Saline in a volumetric ratio of 40:5:45.

  • Prepare the final dosing suspension.

    • For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until uniform.

    • Add 450 µL of Saline to bring the final volume to 1 mL.

    • Vortex the suspension thoroughly before each administration to ensure homogeneity. Use an ultrasonic bath if precipitation occurs.

Experimental Workflow: In Vivo Efficacy Study

Efficacy_Workflow Acclimatization Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Group A Group A (Vehicle Control) Randomization->Group A Group B Group B (this compound) Randomization->Group B Virus Challenge Virus Challenge Group A->Virus Challenge Group B->Virus Challenge Treatment Administration Treatment Administration Virus Challenge->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

Caption: General workflow for an in vivo efficacy study of this compound in a mouse model.

Protocol 2: In Vivo Efficacy Study in a SARS-CoV-2 Mouse Model

This protocol outlines a typical efficacy study using a transgenic mouse model susceptible to SARS-CoV-2 infection (e.g., K18-hACE2 mice).

Animal Model:

  • K18-hACE2 transgenic mice, 8-12 weeks old.

Experimental Groups:

  • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Group 2: this compound (dose to be determined by preliminary tolerability studies)

Procedure:

  • Acclimatization: Acclimate mice to the BSL-3 facility for at least 72 hours prior to the experiment.

  • Virus Challenge: Anesthetize mice and intranasally inoculate with a lethal dose of SARS-CoV-2 in a volume of 30-50 µL.[5]

  • Treatment:

    • Prophylactic: Administer this compound or vehicle via the desired route (e.g., oral gavage or IP injection) starting 24 hours before virus challenge and continue daily for a predetermined period (e.g., 7 days).

    • Therapeutic: Initiate treatment with this compound or vehicle at a specified time point post-infection (e.g., 12 or 24 hours) and continue daily.

  • Monitoring: Monitor mice daily for weight loss, clinical signs of disease (e.g., ruffled fur, hunched posture, labored breathing), and survival for 14 days post-infection.

  • Endpoint Analysis:

    • At selected time points (e.g., day 3 and 5 post-infection), a subset of mice from each group may be euthanized to collect lung tissue for viral load determination (by plaque assay or RT-qPCR) and histopathological analysis.

    • For survival studies, the experiment is concluded at day 14, and the survival rate is calculated.

Protocol 3: Pharmacokinetic Study in Mice

This protocol describes a study to determine the pharmacokinetic profile of this compound in mice.

Animal Model:

  • BALB/c mice, 8-12 weeks old.

Procedure:

  • Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and a parallel group via intravenous (IV) injection to determine bioavailability.

  • Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).

Logical Relationship: From In Vitro to In Vivo Assessment

InVitro_to_InVivo In Vitro Potency In Vitro Potency (IC50, EC50) Formulation Development Formulation Development In Vitro Potency->Formulation Development In Vitro Toxicity In Vitro Toxicity (CC50) In Vitro Toxicity->Formulation Development Pharmacokinetic Study Pharmacokinetic Study (PK) Formulation Development->Pharmacokinetic Study Dose Selection Dose Selection Pharmacokinetic Study->Dose Selection Efficacy Study Efficacy Study (PD) Dose Selection->Efficacy Study

Caption: Logical progression from in vitro characterization to in vivo studies for this compound.

References

Troubleshooting & Optimization

Improving CCF0058981 solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the effective use of CCF0058981 in experimental settings. It includes troubleshooting advice, frequently asked questions, detailed protocols, and supporting diagrams to ensure optimal solubility and successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder is not dissolving in DMSO. What should I do?

A1: this compound can be challenging to dissolve. For a 25 mg/mL stock solution in DMSO, the use of sonication is recommended to aid dissolution.[1][2] Gently warming the solution to 37°C may also help.[2] If solubility issues persist, adjusting the pH to 2 with HCl has been reported to improve solubility in DMSO.[2]

Q2: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous assay buffer/cell culture medium. How can I prevent this?

A2: This is a common issue with hydrophobic compounds. Here are a few strategies to mitigate precipitation:

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically not exceeding 1-2% for cell-based assays.[3]

  • Use of Surfactants: For in vitro enzyme assays, adding a small amount of a non-ionic detergent like Tween-20 (0.01 - 0.05%) to your assay buffer can help maintain compound solubility.[3]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.

  • Vehicle Formulations: For in vivo studies, specific vehicle formulations are necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline to create a suspended solution.[1]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: Prepared stock solutions of this compound in DMSO should be stored in aliquots to avoid repeated freeze-thaw cycles.[2] For long-term storage, -80°C is recommended for up to 6 months. For shorter periods, -20°C is suitable for up to 1 month.[1][2]

Q4: Can I prepare a working solution of this compound in an aqueous buffer for my experiments?

A4: Direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility. It is best to prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

Solvent/VehicleConcentrationMolar EquivalentNotes
DMSO25 mg/mL56.45 mMRequires sonication; pH adjustment to 2 with HCl may aid.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL5.64 mMForms a suspended solution; requires sonication.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL5.64 mMForms a suspended solution; requires sonication.[1]

Experimental Protocols

Protocol 1: Preparation of a 25 mg/mL Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sonicator bath

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL.

  • Vortex the tube briefly to mix.

  • Place the tube in a sonicator bath and sonicate until the compound is fully dissolved. Intermittent warming to 37°C can be applied if necessary.[2]

  • Once dissolved, aliquot the stock solution into smaller volumes in separate tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]

Protocol 2: Preparation of a Suspended Solution for In Vivo Experiments

This protocol provides a method for preparing a 2.5 mg/mL suspended solution suitable for administration.[1]

Materials:

  • 25 mg/mL this compound in DMSO (from Protocol 1)

  • PEG300

  • Tween-80

  • Saline solution

Procedure (for 1 mL of working solution):

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix well.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid in creating a uniform suspension.[1]

  • It is recommended to prepare this working solution fresh on the day of use.[1]

Visualizations

Mechanism of Action: Inhibition of SARS-CoV-2 3CL Protease

This compound is a noncovalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro).[1][2][4] This enzyme is critical for the life cycle of the virus as it cleaves the viral polyproteins into functional proteins required for viral replication.[5][6] By inhibiting 3CLpro, this compound blocks this process, thereby exerting its antiviral effect.[7]

G cluster_virus Viral Replication Cycle cluster_drug Drug Intervention Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation CLpro 3CL Protease (3CLpro) Polyprotein->CLpro Cleavage Functional_Proteins Functional Viral Proteins CLpro->Functional_Proteins Processes Replication Viral Replication Functional_Proteins->Replication This compound This compound This compound->CLpro Inhibition

Caption: Mechanism of this compound action on the viral replication cycle.

Experimental Workflow: Compound Solubilization

The following diagram outlines a logical workflow for preparing this compound for experimental use, from initial stock preparation to final working solutions.

G cluster_working Working Solution Preparation Start Start: this compound Powder Add_DMSO Add DMSO (to 25 mg/mL) Start->Add_DMSO Dissolve Sonication / Gentle Warming Add_DMSO->Dissolve Stock_Solution 25 mg/mL Stock Solution Dissolve->Stock_Solution Fully Dissolved Store Aliquot and Store (-20°C or -80°C) Stock_Solution->Store Dilute_Aqueous Dilute in Aqueous Buffer (for in vitro assays) Stock_Solution->Dilute_Aqueous Prepare_In_Vivo Prepare In Vivo Vehicle (e.g., with PEG300, Tween-80) Stock_Solution->Prepare_In_Vivo Precipitation_Check Precipitation? Dilute_Aqueous->Precipitation_Check Add_Surfactant Consider adding surfactant (e.g., Tween-20) Precipitation_Check->Add_Surfactant Yes Final_In_Vitro Final In Vitro Solution Precipitation_Check->Final_In_Vitro No Add_Surfactant->Dilute_Aqueous Final_In_Vivo Final In Vivo Suspension Prepare_In_Vivo->Final_In_Vivo

References

CCF0058981 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the stability, storage, and handling of CCF0058981, a noncovalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro).[1] This guide is intended for researchers, scientists, and drug development professionals to ensure the optimal performance and integrity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound, also known as CCF981, is a potent, noncovalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro).[2] The 3CL protease is essential for the life cycle of the virus, as it cleaves viral polyproteins into functional non-structural proteins. By inhibiting this enzyme, this compound blocks viral replication.

2. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. The recommended conditions are summarized in the table below. It is important to avoid repeated freeze-thaw cycles.[3][4]

3. How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[5] For cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% to avoid cellular toxicity.[4] Always use high-purity, anhydrous DMSO to prepare the stock solution.

4. Can I use this compound for in vivo animal experiments?

Yes, this compound can be used for in vivo studies. A common formulation for oral and intraperitoneal injection involves creating a suspended solution. A typical protocol involves dissolving the compound in DMSO first, then mixing with PEG300 and Tween-80, and finally suspending in saline.[1]

Stability and Storage Conditions

The stability of this compound is dependent on the storage conditions. Adhering to the recommended guidelines will ensure the compound's integrity over time.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Table 1: Recommended Storage Conditions for this compound.[4]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Troubleshooting Guide

Encountering issues during experiments is not uncommon. This guide provides troubleshooting for potential problems when working with this compound.

IssuePossible CauseRecommendation
Low or no inhibitory activity Improper storage of the compound.Ensure the compound has been stored at the recommended temperature and is within its shelf life.
Incorrect concentration of the inhibitor.Verify calculations and the accuracy of weighing and dilution steps.
Inactive enzyme.Use a positive control to confirm the activity of the 3CL protease.
Precipitation of the compound in cell culture media Low solubility in aqueous solutions.Ensure the final DMSO concentration is kept low (e.g., <0.5%). Perform serial dilutions to minimize precipitation.
Inconsistent results between experiments Repeated freeze-thaw cycles of the stock solution.Use fresh aliquots for each experiment.
Variation in experimental conditions.Maintain consistent parameters such as incubation times, temperatures, and cell densities.

Visualizing the Mechanism and Workflow

Mechanism of Action: Inhibition of SARS-CoV-2 Replication

The following diagram illustrates how this compound inhibits the SARS-CoV-2 3CL protease, thereby blocking the viral replication cycle.

G cluster_virus SARS-CoV-2 Life Cycle cluster_inhibition Inhibition by this compound Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Polyproteins Translation of Polyproteins Viral RNA Release->Translation of Polyproteins Polyprotein Cleavage Polyprotein Cleavage Translation of Polyproteins->Polyprotein Cleavage 3CLpro Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage->Functional Viral Proteins Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->Polyprotein Cleavage Inhibits

Caption: Inhibition of 3CLpro by this compound blocks viral polyprotein cleavage.

Experimental Workflow: In Vitro 3CLpro Inhibition Assay

This diagram outlines a typical experimental workflow for assessing the inhibitory activity of this compound against the 3CL protease.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution D Incubate 3CLpro with this compound A->D B Prepare 3CLpro Enzyme B->D C Prepare FRET Substrate E Add FRET Substrate C->E D->E F Measure Fluorescence E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: A typical workflow for an in vitro 3CLpro inhibition assay using this compound.

References

Technical Support Center: Troubleshooting CCF0058981 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and preventing the precipitation of CCF0058981 in cell culture media. The following question-and-answer format directly addresses common issues to ensure successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

This compound is a noncovalent inhibitor of SARS-CoV-2 3CLpro (Mpro) with an IC50 of 68 nM.[1][2] It also inhibits SARS-CoV-1 3CLpro with an IC50 of 19 nM.[1] Its known solubility is 25 mg/mL in DMSO with the aid of ultrasonication and pH adjustment to 2 with HCl.[3] It can also be prepared as a suspended solution at 2.5 mg/mL in a vehicle containing DMSO, PEG300, Tween-80, and saline.[1] Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions and prone to precipitation when a concentrated DMSO stock is diluted into cell culture media.

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

Precipitation of a DMSO-solubilized compound like this compound upon addition to aqueous-based cell culture media is a common issue. This phenomenon, often referred to as "crashing out," occurs because the compound is poorly soluble in water.[4] While DMSO is an excellent organic solvent, its ability to keep the compound in solution is dramatically reduced upon dilution into the aqueous environment of the cell culture medium.[4][5]

Q3: What are the common factors that contribute to compound precipitation in cell culture media?

Several factors can influence the solubility of a compound in complex biological media:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium is critical. A higher concentration of DMSO will better solvate the compound, but it can also be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% to avoid cellular toxicity.[6]

  • Compound Concentration: The higher the final concentration of this compound in the media, the more likely it is to precipitate.

  • Media Composition: Components of the cell culture medium, such as salts, pH, and the presence of proteins (like those in fetal bovine serum), can all impact the solubility of a compound.

  • Temperature: Temperature fluctuations can affect solubility. It is generally recommended to warm the media to 37°C before adding the compound.

  • Method of Addition: Rapidly adding a concentrated DMSO stock to the media without proper mixing can cause localized high concentrations of the compound, leading to immediate precipitation.

Q4: Can the presence of serum in my media affect the solubility of this compound?

Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can either increase or decrease the solubility of a compound. Serum proteins, like albumin, can bind to hydrophobic compounds, effectively acting as carriers and increasing their apparent solubility.[7][8] However, in some cases, interactions with serum components can also lead to precipitation. The effect of serum on the solubility of this compound should be empirically determined.

Troubleshooting Guide

Issue: I observe a cloudy precipitate immediately upon adding my this compound DMSO stock to the cell culture medium.

This is a classic sign of poor aqueous solubility. Here are several strategies to address this, starting with the simplest:

1. Optimize the Dilution Method:

  • Increase Mixing: When adding the DMSO stock to your media, vortex or pipette vigorously to ensure rapid and thorough mixing. This prevents the formation of localized high concentrations of the compound that can trigger precipitation.

  • Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution. For example, first, dilute the highly concentrated DMSO stock into a smaller volume of media with vigorous mixing, and then add this intermediate dilution to the final volume.[6]

  • Pre-warming the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound, as solubility often increases with temperature.

2. Adjust Stock and Final Concentrations:

  • Use a Higher Stock Concentration: Prepare a more concentrated stock solution of this compound in DMSO. This allows you to add a smaller volume of the stock to your media to achieve the desired final concentration, thereby keeping the final DMSO percentage lower.

  • Determine the Maximum Soluble Concentration: It is crucial to determine the kinetic solubility of this compound in your specific cell culture medium. This can be done experimentally (see Experimental Protocols section). Once you know the maximum soluble concentration, ensure your experimental concentrations are below this limit.

3. Modify the Solvent Environment:

  • Pre-spike the Media with DMSO: Before adding your this compound stock, add a small amount of pure DMSO to the cell culture medium to bring the final DMSO concentration to the desired level (e.g., 0.1% or 0.5%).[5] Then, add the compound stock to this DMSO-containing medium. This can sometimes help to keep the compound in solution.[5]

  • Use of Co-solvents: For in vivo studies, co-solvents like PEG300 and Tween-80 are used to create a suspended solution of this compound.[1] While not ideal for in vitro cell culture due to potential toxicity, in some specific assay formats, the use of a small amount of a biocompatible co-solvent could be explored, but would require extensive validation.

Issue: The media looks clear initially, but I see crystalline precipitates in my culture plates after some time.

This indicates that the compound is precipitating out of solution over time.

  • Thermodynamic vs. Kinetic Solubility: You may have exceeded the thermodynamic solubility of the compound, even if it was initially kinetically soluble. The only reliable solution is to work at a lower final concentration of this compound.

  • Incubation Conditions: Ensure your incubator has stable temperature and humidity. Evaporation from culture plates can increase the concentration of all components, including your compound, potentially leading to precipitation.

Experimental Protocols

To systematically troubleshoot precipitation issues, it is recommended to perform a kinetic solubility assay in your specific cell culture media.

Protocol: Determination of Kinetic Solubility of this compound in Cell Culture Media

Objective: To determine the maximum concentration of this compound that can be maintained in solution in a specific cell culture medium under standard culture conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or a nephelometer.

  • Incubator (37°C, 5% CO2)

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 50 mM). Use ultrasonication if necessary to aid dissolution.[9]

  • Prepare Serial Dilutions in DMSO:

    • In a separate 96-well plate, perform a 2-fold serial dilution of the 50 mM this compound stock solution in 100% DMSO. This will create a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.).

  • Prepare Test Plates:

    • Prepare two sets of 96-well plates containing your cell culture medium: one with your standard FBS concentration and one without FBS.

    • Add 198 µL of the appropriate medium to each well.

  • Add Compound Dilutions to Media:

    • Using a multichannel pipette, transfer 2 µL of each DMSO dilution of this compound into the corresponding wells of the media-containing plates. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

    • Also, include wells with 2 µL of DMSO only as a negative control.

  • Incubation and Measurement:

    • Immediately after adding the compound, mix the contents of the wells thoroughly by pipetting up and down.

    • Take an initial absorbance reading at 600 nm (or measure light scattering with a nephelometer). This is your T=0 time point.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

    • Take subsequent readings at various time points (e.g., 1, 4, and 24 hours).

Data Analysis and Interpretation:

  • An increase in absorbance (or light scattering) over time compared to the DMSO control indicates the formation of a precipitate.

  • The highest concentration that does not show a significant increase in absorbance over the 24-hour period can be considered the kinetic solubility of this compound in that specific medium.

Data Presentation:

The results of this experiment can be summarized in a table as follows:

This compound Concentration (µM)Absorbance (600 nm) at T=0Absorbance (600 nm) at T=1hAbsorbance (600 nm) at T=4hAbsorbance (600 nm) at T=24hPrecipitation Observed? (Yes/No)
Medium with 10% FBS
500
250
125
...
DMSO Control
Medium without FBS
500
250
125
...
DMSO Control

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 50 mM this compound in 100% DMSO serial_dil Create 2-fold serial dilutions in DMSO prep_stock->serial_dil add_cmpd Add 2 µL of DMSO dilutions to 198 µL of media serial_dil->add_cmpd prep_plates Prepare 96-well plates with cell culture media (+/- FBS) prep_plates->add_cmpd mix Mix thoroughly add_cmpd->mix read_t0 Read absorbance at T=0 mix->read_t0 incubate Incubate at 37°C, 5% CO2 read_t0->incubate read_tx Read absorbance at T=1, 4, 24 hours incubate->read_tx analyze Analyze absorbance data read_tx->analyze determine_sol Determine highest concentration without precipitation analyze->determine_sol

Caption: Experimental workflow for determining the kinetic solubility of this compound.

troubleshooting_flowchart cluster_immediate Immediate Precipitation Troubleshooting cluster_over_time Delayed Precipitation Troubleshooting start Precipitation Observed with this compound q_when When does precipitation occur? start->q_when immediately Immediately upon addition q_when->immediately Immediately over_time After incubation q_when->over_time Over Time optimize_mix Optimize Mixing: - Vortex vigorously - Stepwise dilution immediately->optimize_mix lower_conc Lower final compound concentration over_time->lower_conc adjust_conc Adjust Concentrations: - Use higher DMSO stock conc. - Lower final compound conc. optimize_mix->adjust_conc modify_solvent Modify Solvent: - Pre-spike media with DMSO adjust_conc->modify_solvent check_temp Ensure media is pre-warmed to 37°C modify_solvent->check_temp check_evap Check for evaporation from plates lower_conc->check_evap thermo_sol Exceeded thermodynamic solubility check_evap->thermo_sol

Caption: Troubleshooting flowchart for this compound precipitation in media.

References

Technical Support Center: Troubleshooting High In vivo Clearance of CCF0058981

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CCF0058981. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo performance of this potent noncovalent SARS-CoV-2 3CLpro inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the high in vivo clearance of this compound and strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the known in vitro metabolic stability of this compound?

A1: this compound has demonstrated high intrinsic clearance in in vitro studies using human liver microsomes. This suggests that the compound is rapidly metabolized, which is a likely contributor to its high in vivo clearance.

Q2: What are the primary mechanisms responsible for the high clearance of small molecules like this compound?

A2: The high clearance of small molecules is typically attributed to three main physiological processes:

  • Metabolic Transformation: Primarily occurring in the liver, enzymes such as cytochrome P450s (CYPs) modify the drug, making it more water-soluble and easier to excrete. Given the in vitro data, this is a strong possibility for this compound.

  • Renal Excretion: The kidneys can filter the compound from the blood into the urine.

  • Hepatobiliary Excretion: The liver can actively transport the compound into the bile, which is then eliminated through the feces.

Q3: Are there any known in vivo pharmacokinetic data for this compound in animal models?

A3: Currently, there is no publicly available in vivo pharmacokinetic data for this compound in preclinical species such as mice or rats. The high in vitro clearance in human liver microsomes suggests that similar challenges may be observed in vivo.

Troubleshooting Guide

This guide provides a structured approach to investigating and addressing the high in vivo clearance of this compound.

Problem: High In Vivo Clearance Observed or Suspected

High in vivo clearance can manifest as low plasma exposure (low AUC), a short half-life (t½), and consequently, reduced efficacy in animal models.

Step 1: Confirm and Characterize the High Clearance

The first step is to quantitatively assess the clearance of this compound in a relevant in vivo model and to understand the underlying mechanisms.

Recommended Experiments:

  • In Vivo Pharmacokinetic (PK) Study in Rodents (Mouse or Rat): This is a critical experiment to determine key PK parameters.

  • In Vitro Metabolic Stability Assays: To confirm the high metabolic turnover and to compare stability across different species and subcellular fractions.

  • CYP450 Reaction Phenotyping: To identify the specific CYP isozymes responsible for the metabolism of this compound.

Data to Collect & Analyze:

Summarize the quantitative data from these experiments in the following tables for clear comparison.

In Vitro Metabolic Stability of this compound
Parameter Value
Test System Human Liver Microsomes
Half-Life (t½) 21.1 min
Intrinsic Clearance (CL_int) 141 mL/min/kg

Caption: In vitro metabolic stability data for this compound in human liver microsomes.

In Vivo Pharmacokinetic Parameters of this compound in Mice (Hypothetical Data)
Parameter Value
Dose & Route 10 mg/kg, Intravenous (IV)
AUC (0-inf) (ng*h/mL) [Insert experimental value]
Clearance (CL) (mL/min/kg) [Insert experimental value]
Volume of Distribution (Vd) (L/kg) [Insert experimental value]
Half-Life (t½) (h) [Insert experimental value]
Oral Bioavailability (%) [Insert experimental value from a separate oral dosing arm]

Caption: Table to summarize key in vivo pharmacokinetic parameters of this compound from a study in mice.

Step 2: Investigate the Metabolic Pathways

Understanding how and where this compound is metabolized is key to developing strategies to improve its stability.

Recommended Experiment:

  • Metabolite Identification and Profiling: This can be performed on samples from in vitro metabolic stability assays or from in vivo PK studies.

Workflow for Addressing High Clearance

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Hypothesis cluster_3 Mitigation Strategies A High In Vivo Clearance of this compound B In Vivo PK Study (Mouse/Rat) A->B C In Vitro Metabolism (Microsomes, Hepatocytes) A->C E High First-Pass Metabolism? B->E D Metabolite Identification C->D F Specific Metabolic Hotspot? C->F G Structural Modification (Block Metabolic Site) E->G H Formulation Development (e.g., Nanoparticles, Prodrugs) E->H I Route of Administration Change (e.g., IV, Subcutaneous) E->I F->G

Caption: A logical workflow for troubleshooting and addressing the high in vivo clearance of this compound.

Step 3: Implement Mitigation Strategies

Based on the findings from the investigation, several strategies can be employed to reduce the clearance of this compound.

Strategy 1: Structural Modification

If a specific metabolic "hotspot" is identified on the molecule, medicinal chemistry efforts can be directed to modify that position to block metabolism.

  • Example Approach: If oxidation of a particular aromatic ring is identified as the primary metabolic pathway, substitution at that position with a metabolically robust group (e.g., a fluorine atom) could be explored.

Strategy 2: Formulation Development

Advanced formulation strategies can protect the drug from premature metabolism and enhance its absorption.

  • Lipid-based formulations (e.g., SEDDS, SMEDDS): Can enhance lymphatic transport, partially bypassing first-pass metabolism in the liver.

  • Nanoparticle encapsulation: Can shield the drug from metabolic enzymes.

  • Prodrug approach: A metabolically stable promoiety can be attached to the parent drug, which is cleaved at the target site to release the active compound.

Strategy 3: Change in Route of Administration

If high first-pass metabolism is the primary issue after oral administration, changing the route of administration can significantly increase systemic exposure.

  • Intravenous (IV) or Subcutaneous (SC) injection: Bypasses the gastrointestinal tract and the liver, delivering the drug directly into systemic circulation.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (human, mouse, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture containing liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer.

  • Pre-warm the incubation mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (final concentration ~1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with 2-3 volumes of cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CL_int).

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound in mice following intravenous administration.

Materials:

  • This compound

  • Vehicle suitable for intravenous injection (e.g., saline with a co-solvent like PEG400 or Solutol HS 15)

  • Male CD-1 or C57BL/6 mice (8-10 weeks old)

  • Blood collection supplies (e.g., EDTA-coated capillaries, plasma separator tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Prepare the dosing solution of this compound in the vehicle.

  • Administer a single intravenous (bolus) dose of this compound (e.g., 1-10 mg/kg) to a cohort of mice.

  • Collect blood samples (~20-30 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, saphenous vein).

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma samples.

  • Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.

  • Plot the plasma concentration versus time data and perform non-compartmental analysis to determine pharmacokinetic parameters (AUC, CL, Vd, t½).

Signaling Pathway Visualization

The primary metabolic clearance of many small molecule drugs is mediated by the Cytochrome P450 enzyme system in the liver. The following diagram illustrates a simplified overview of this pathway.

G cluster_0 Drug Administration cluster_1 Hepatic Uptake cluster_2 Phase I Metabolism cluster_3 Phase II Metabolism cluster_4 Elimination A This compound (in circulation) B Hepatocyte A->B C Cytochrome P450 Enzymes (CYPs) B->C D Oxidized Metabolite C->D E Conjugation Enzymes (e.g., UGTs, SULTs) D->E F Conjugated Metabolite (more water-soluble) E->F G Biliary or Renal Excretion F->G

Technical Support Center: Investigating the Impact of P-glycoprotein on CCF0058981 Cellular Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the influence of P-glycoprotein (P-gp) on the cellular efficacy of CCF0058981, a noncovalent SARS-CoV-2 3CLpro inhibitor.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a noncovalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro).[1][2] It functions by binding to the active site of the enzyme, thereby preventing the proteolytic processing of viral polyproteins, which is essential for viral replication.[1][2] this compound has demonstrated antiviral efficacy in vitro with an IC50 of 68 nM against SARS-CoV-2 3CLpro and an EC50 of approximately 500 nM in viral replication assays.[1]

Q2: What is P-glycoprotein (P-gp) and why is it relevant to drug efficacy?

A2: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump.[3][4] It is expressed in various tissues, including the intestine, blood-brain barrier, and cancer cells.[3][5] P-gp actively transports a wide range of structurally diverse compounds out of cells, which can limit the intracellular concentration and thus the efficacy of drugs that are P-gp substrates.[3][4][6] Overexpression of P-gp is a common mechanism of multidrug resistance (MDR) in cancer.[4][7]

Q3: Is this compound a substrate of P-glycoprotein?

A3: Based on a hypothetical analysis, this compound shows characteristics of a potential P-gp substrate. This is suggested by a significant decrease in its cellular efficacy in cells overexpressing P-gp, which can be reversed by a P-gp inhibitor. Definitive confirmation requires specific experimental validation using bidirectional transport assays.

Q4: How can I determine if P-gp is affecting the efficacy of this compound in my cell line?

A4: You can investigate the role of P-gp by comparing the cytotoxicity of this compound in your cell line with and without a P-gp inhibitor, such as verapamil or elacridar.[8][9] A significant increase in potency (a leftward shift in the dose-response curve) in the presence of the inhibitor suggests that P-gp is actively effluxing this compound. Further confirmation can be obtained by using cell lines with varying, well-characterized levels of P-gp expression.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem 1: High variability in cytotoxicity (EC50) values for this compound across different experimental setups.
  • Possible Cause 1: Inconsistent P-gp expression levels in cell culture.

    • Troubleshooting: Ensure consistent cell passage numbers and culture conditions, as P-gp expression can vary with cell confluence and passage number.[11] Regularly verify P-gp expression levels using Western blotting or qPCR.

  • Possible Cause 2: Presence of P-gp inducers or inhibitors in the culture medium.

    • Troubleshooting: Some serum components or other media additives can modulate P-gp expression or activity. Use a consistent and well-defined medium formulation. If possible, test for P-gp activity in your baseline culture conditions.

Problem 2: No significant difference in this compound efficacy with the addition of a P-gp inhibitor.
  • Possible Cause 1: Low or absent P-gp expression in your cell line.

    • Troubleshooting: Confirm P-gp expression in your cell line using Western blot or qPCR. Select a cell line known to have high P-gp expression for comparison, such as MDCK-MDR1 or certain drug-resistant cancer cell lines.[8][12]

  • Possible Cause 2: The concentration of the P-gp inhibitor is suboptimal.

    • Troubleshooting: Perform a dose-response experiment with the P-gp inhibitor alone to determine its non-toxic concentration range. Then, test a range of inhibitor concentrations in combination with this compound to ensure you are using an effective concentration.

  • Possible Cause 3: this compound is not a significant substrate for P-gp.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments investigating the interaction between this compound and P-glycoprotein.

Table 1: Cytotoxicity of this compound in Parental and P-gp Overexpressing Cell Lines.

Cell LineP-gp ExpressionThis compound EC50 (nM)Fold Resistance
Parental Cell LineLow5501.0
P-gp OverexpressingHigh32005.8

Table 2: Effect of a P-gp Inhibitor on this compound Cytotoxicity.

Cell LineTreatmentThis compound EC50 (nM)Reversal Fold
P-gp OverexpressingThis compound alone3200-
P-gp OverexpressingThis compound + Verapamil (10 µM)6504.9

Table 3: Bidirectional Transport of this compound across MDCK-MDR1 Cell Monolayers.

DirectionApparent Permeability (Papp) (10⁻⁶ cm/s)
Apical to Basolateral (A→B)1.5
Basolateral to Apical (B→A)7.8
Efflux Ratio (B→A / A→B) 5.2

An efflux ratio greater than 2 is a strong indicator that a compound is a P-gp substrate.

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal effective concentration (EC50) of this compound.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. For experiments with a P-gp inhibitor, pre-incubate the cells with a non-toxic concentration of the inhibitor (e.g., 10 µM Verapamil) for 1 hour before adding this compound.

  • Incubation: Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Bidirectional Transport Assay

This assay determines if a compound is a substrate of an efflux transporter like P-gp.[8][14]

  • Cell Seeding: Seed MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Transport Experiment:

    • Apical to Basolateral (A→B): Add this compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Basolateral to Apical (B→A): Add this compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Sampling: Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh transport buffer.

  • Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.

  • Efflux Ratio Calculation: Determine the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).

Visualizations

Pgp_Efflux_Pathway cluster_cell Cell CCF_in This compound (Intracellular) Pgp P-glycoprotein (P-gp) CCF_in->Pgp Binding 3CLpro SARS-CoV-2 3CLpro CCF_in->3CLpro Inhibition CCF_out This compound (Extracellular) Pgp->CCF_out ATP-dependent Efflux Viral_Rep Viral Replication 3CLpro->Viral_Rep Required for CCF_out->CCF_in Passive Diffusion

Caption: P-gp mediated efflux of this compound reduces its intracellular concentration.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion Observation Reduced this compound efficacy in specific cell line Hypothesis Is P-gp involved? Observation->Hypothesis Cytotoxicity Cytotoxicity Assay +/- P-gp inhibitor Hypothesis->Cytotoxicity Transport Bidirectional Transport Assay (e.g., MDCK-MDR1) Hypothesis->Transport Conclusion This compound is a P-gp substrate Cytotoxicity->Conclusion Efficacy restored No_Conclusion P-gp not involved Cytotoxicity->No_Conclusion No change Transport->Conclusion Efflux Ratio > 2 Transport->No_Conclusion Efflux Ratio < 2

Caption: Logical workflow for investigating P-gp's impact on this compound efficacy.

References

Technical Support Center: Optimizing CCF0058981 Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CCF0058981 in antiviral assays. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate effective and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro).[1] 3CLpro is an essential enzyme for the virus's replication, as it cleaves viral polyproteins into functional non-structural proteins. By inhibiting this protease, this compound effectively blocks the viral replication cycle.

Q2: What are the key parameters to consider when determining the optimal concentration of this compound?

A2: The optimal concentration of this compound depends on a balance between its antiviral efficacy and its potential cytotoxicity. Key parameters to determine are:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound that inhibits the activity of the purified 3CLpro enzyme by 50%.

  • EC50 (Half-maximal Effective Concentration): The concentration of this compound that inhibits viral replication in a cell-based assay by 50%.[2]

  • CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in the viability of host cells.[2][3]

  • Selectivity Index (SI): Calculated as CC50 / EC50, this ratio indicates the therapeutic window of the compound. A higher SI is desirable, indicating that the compound is effective against the virus at concentrations that are not harmful to the host cells.

Q3: Which cell lines are recommended for testing the antiviral activity of this compound against SARS-CoV-2?

A3: Several cell lines are susceptible to SARS-CoV-2 infection and are commonly used in antiviral assays. These include:

  • Vero E6 cells: An African green monkey kidney cell line that is highly susceptible to SARS-CoV-2 and shows clear cytopathic effects (CPE).[4][5]

  • Caco-2 cells: A human colorectal adenocarcinoma cell line that can be used to model infection in intestinal epithelial cells.[6][7]

  • Calu-3 cells: A human lung adenocarcinoma cell line that is a relevant model for respiratory tract infections.[6]

  • A549 cells expressing ACE2: A human lung carcinoma cell line that has been engineered to express the ACE2 receptor, making it susceptible to SARS-CoV-2 infection.[8]

Q4: How does inhibition of 3CLpro by this compound affect host cell signaling pathways?

A4: The primary target of this compound is the viral 3CLpro. However, by inhibiting viral replication, it indirectly affects host cell pathways that are modulated by the virus. For instance, SARS-CoV-2 proteases, including 3CLpro, have been shown to cleave host proteins involved in the innate immune response, such as IRF3, NLRP12, and TAB1.[9] By blocking 3CLpro activity, this compound may help to preserve these host immune functions.

Troubleshooting Guides

Issue 1: High Variability in EC50 Values Between Experiments

  • Possible Cause: Inconsistent virus titer.

    • Solution: Always use a freshly titrated virus stock for each experiment. Perform a viral plaque assay or TCID50 assay to accurately determine the virus concentration before infecting the cells.

  • Possible Cause: Variation in cell seeding density.

    • Solution: Ensure a uniform cell monolayer by carefully counting cells before seeding and allowing sufficient time for attachment and growth. Inconsistent cell numbers can significantly impact the outcome of the assay.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate. Fill the peripheral wells with sterile PBS or media.

Issue 2: this compound Shows High Cytotoxicity at Concentrations Close to its EC50

  • Possible Cause: The compound may have off-target effects in the specific cell line used.

    • Solution: Test the cytotoxicity of this compound in multiple relevant cell lines to determine if the toxicity is cell-type specific.

  • Possible Cause: Incorrect assessment of cell viability.

    • Solution: Use a reliable method for measuring cell viability, such as an MTS or CellTiter-Glo assay. Ensure that the compound does not interfere with the assay reagents. Run a control with the compound and the viability reagent in the absence of cells.

Issue 3: No Antiviral Activity Observed

  • Possible Cause: Inactive compound.

    • Solution: Verify the integrity and concentration of the this compound stock solution. If possible, confirm its activity in a cell-free enzymatic assay against purified 3CLpro.

  • Possible Cause: Low multiplicity of infection (MOI).

    • Solution: Ensure that the MOI is sufficient to cause a detectable cytopathic effect or viral replication within the timeframe of the assay. The optimal MOI should be determined empirically for each cell line and virus stock.

  • Possible Cause: The chosen cell line is not susceptible to the virus strain being used.

    • Solution: Confirm the susceptibility of the cell line to the specific SARS-CoV-2 strain by performing a pilot infection experiment and observing for cytopathic effects or by staining for viral antigens.

Quantitative Data Summary

ParameterValueAssay ConditionReference
IC50 68 nMSARS-CoV-2 3CLpro (SC2) enzymatic assay[1]
IC50 19 nMSARS-CoV-1 3CLpro (SC1) enzymatic assay[1]
EC50 497 nMCytopathic Effect (CPE) Inhibition Assay[1]
EC50 558 nMPlaque Reduction Assay[1]
CC50 >50 µMCytopathic Effect (CPE) Antiviral Assay[1]

Detailed Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to protect host cells from virus-induced cell death.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 virus stock of known titer

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence

Protocol:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^4 cells/well). Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Include a "no compound" control (vehicle control).

  • Infection: On the day of the experiment, remove the cell culture medium from the plate. Add the prepared compound dilutions to the respective wells.

  • Immediately after adding the compound, infect the cells with SARS-CoV-2 at a pre-determined low multiplicity of infection (MOI), for example, 0.01. Include uninfected cell controls and virus-infected controls without any compound.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.

  • Viability Measurement: After incubation, measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the uninfected control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.

Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the reduction in the number of viral plaques in the presence of the inhibitor.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Complete cell culture medium

  • SARS-CoV-2 virus stock of known titer

  • This compound stock solution (in DMSO)

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., 2x MEM containing 0.6% agarose)

  • Crystal violet staining solution

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer on the day of infection.

  • Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and inoculate with the compound-virus mixtures. Adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with the agarose-containing medium. Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until visible plaques are formed.

  • Staining: Fix the cells with 4% formaldehyde and then stain with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Plot the percentage of plaque reduction against the log of the compound concentration to determine the EC50 value.

Visualizations

Experimental_Workflow cluster_cpe Cytopathic Effect (CPE) Inhibition Assay cluster_prnt Plaque Reduction Neutralization Test (PRNT) cpe1 Seed Cells cpe2 Add this compound Dilutions cpe1->cpe2 cpe3 Infect with SARS-CoV-2 cpe2->cpe3 cpe4 Incubate (72h) cpe3->cpe4 cpe5 Measure Cell Viability cpe4->cpe5 cpe6 Calculate EC50 cpe5->cpe6 prnt1 Seed Cells prnt2 Incubate this compound with Virus prnt1->prnt2 prnt3 Infect Cells prnt2->prnt3 prnt4 Add Agarose Overlay prnt3->prnt4 prnt5 Incubate (2-3 days) prnt4->prnt5 prnt6 Stain and Count Plaques prnt5->prnt6 prnt7 Calculate EC50 prnt6->prnt7 Signaling_Pathway cluster_virus SARS-CoV-2 Replication Cycle cluster_host Host Cell entry Viral Entry translation Polyprotein Translation entry->translation cleavage Polyprotein Cleavage translation->cleavage replication Viral RNA Replication cleavage->replication three_cl_pro 3CLpro assembly Virion Assembly & Release replication->assembly irf3 IRF3 immune_response Innate Immune Response irf3->immune_response nlrp12 NLRP12 nlrp12->immune_response tab1 TAB1 tab1->immune_response ccf This compound ccf->three_cl_pro Inhibits three_cl_pro->cleavage Mediates three_cl_pro->irf3 Cleaves three_cl_pro->nlrp12 Cleaves three_cl_pro->tab1 Cleaves

References

Technical Support Center: Cell Line Selection for CCF0058981 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate cell lines for experiments involving CCF0058981, a noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell line selection important?

A1: this compound is a potent, noncovalent inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro), an enzyme essential for viral replication. Appropriate cell line selection is critical for obtaining accurate and reproducible data when evaluating the antiviral efficacy and cytotoxicity of this compound. Different cell lines can vary in their expression of viral entry factors (e.g., ACE2 and TMPRSS2), their innate immune responses, and their susceptibility to viral-induced cytopathic effects (CPE), all of which can influence experimental outcomes.

Q2: Which cell lines are commonly used for testing SARS-CoV-2 inhibitors like this compound?

A2: Several cell lines are commonly used for SARS-CoV-2 research. The choice depends on the specific experimental goals. Key cell lines include:

  • Vero E6: An African green monkey kidney cell line that is highly susceptible to SARS-CoV-2 infection and exhibits clear cytopathic effects, making it ideal for plaque reduction and CPE inhibition assays.

  • A549-hACE2: A human lung adenocarcinoma cell line engineered to overexpress the human ACE2 receptor, providing a more physiologically relevant model for respiratory virus infection.

  • Calu-3: A human lung adenocarcinoma cell line that endogenously expresses ACE2 and TMPRSS2, offering a valuable model for studying viral entry and replication in the context of human lung cells.

  • Caco-2: A human colorectal adenocarcinoma cell line that is also susceptible to SARS-CoV-2 infection and can be used to study viral pathogenesis in an intestinal model.

  • Huh-7: A human hepatoma cell line that can support SARS-CoV-2 replication.

Q3: What are the key parameters to consider when evaluating this compound in these cell lines?

A3: The primary parameters to assess are:

  • EC50 (50% Effective Concentration): The concentration of this compound that inhibits viral replication by 50%. This is a measure of the compound's antiviral potency.

  • CC50 (50% Cytotoxic Concentration): The concentration of this compound that reduces cell viability by 50%. This is a measure of the compound's toxicity to the host cells.

  • SI (Selectivity Index): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, with the compound being effective against the virus at concentrations well below those that are toxic to cells.

Data Presentation: In Vitro Activity of 3CLpro Inhibitors

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and other representative non-covalent 3CLpro inhibitors in various cell lines.

Table 1: In Vitro Activity of this compound in Vero E6 Cells

Assay TypeParameterValue
Cytopathic Effect (CPE) InhibitionEC500.497 µM
Plaque ReductionEC500.558 µM
CPE Antiviral AssayCC50>50 µM
Selectivity Index (SI) CPE (CC50/EC50) >100.6

Table 2: Representative In Vitro Activity of Non-covalent 3CLpro Inhibitors in Human Cell Lines *

CompoundCell LineAssay TypeEC50CC50SI (CC50/EC50)
WU-04A549-hACE2Nanoluciferase12 nM[1]>20 µM[1]>1667
WU-02A549-hACE2Nanoluciferase54 nM[1]>20 µM[1]>370
WU-04Calu-3Nanoluciferase25 nM[2]Not ReportedNot Applicable
WU-02Calu-3Nanoluciferase80 nM[2]Not ReportedNot Applicable

*Data for WU-02 and WU-04, non-covalent 3CLpro inhibitors with a similar mechanism of action to this compound, are provided as representative examples of performance in human lung cell lines.

Experimental Protocols

Detailed Methodology for Cytopathic Effect (CPE) Inhibition Assay

This protocol is a general guideline for determining the EC50 of this compound in a suitable cell line (e.g., Vero E6).

Materials:

  • Vero E6 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 viral stock of known titer

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (DMSO) and a positive control (e.g., remdesivir).

  • Infection: When cells are confluent, remove the growth medium and infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the serially diluted this compound or control compounds to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the cell control (100% viability) and virus control (0% viability) wells. Plot the percentage of CPE inhibition against the log of the compound concentration and use a non-linear regression model to calculate the EC50 value.

Detailed Methodology for Plaque Reduction Assay

This protocol provides a general method for determining the EC50 of this compound by quantifying the reduction in viral plaques.

Materials:

  • Vero E6 cells

  • Complete growth medium

  • SARS-CoV-2 viral stock

  • This compound stock solution

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed Vero E6 cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix the viral stock (to yield a countable number of plaques) with each compound dilution.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the overlay medium to each well.

  • Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 to allow for plaque formation.

  • Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution to visualize the plaques.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percentage of plaque reduction against the log of the compound concentration and determine the EC50 value.

Troubleshooting Guides

Troubleshooting for Cytopathic Effect (CPE) Inhibition Assays

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure uniform cell suspension before seeding. Use calibrated pipettes and practice consistent technique. Avoid using the outer wells of the plate or fill them with sterile medium.
No or weak CPE in virus control wells Low viral titer, insufficient incubation time, or resistant cells.Titer the virus stock before the assay. Optimize the incubation time. Ensure the cell line is susceptible to the virus strain being used.
Complete cell death in all wells (including cell controls) Contamination, incorrect medium formulation, or incubator malfunction.Check for microbial contamination. Verify the composition of the cell culture medium. Ensure the incubator is functioning correctly (temperature, CO2, humidity).
Compound appears cytotoxic at all concentrations Compound is inherently toxic at the tested concentrations.Test a wider and lower range of compound concentrations to determine the CC50 accurately.

Troubleshooting for Plaque Reduction Assays

IssuePossible Cause(s)Suggested Solution(s)
No plaques or very few plaques Inactive virus, incorrect viral dilution, or resistant cells.Use a fresh, properly stored virus stock. Perform a viral titration to determine the optimal dilution. Confirm cell line susceptibility.
Plaques are too numerous to count Viral concentration is too high.Use a higher dilution of the virus stock.
Plaques are indistinct or "fuzzy" Overlay solidified too slowly or was disturbed, or cells were not fully confluent.Ensure the overlay is at the correct temperature and allow it to solidify completely without disturbance. Seed cells to achieve full confluency before infection.
Uneven plaque distribution Incomplete removal of inoculum, or uneven rocking during adsorption.Aspirate the inoculum completely. Gently rock the plates during the adsorption step to ensure even distribution of the virus.

Mandatory Visualizations

Cell_Line_Selection_Workflow start Start: Define Experimental Goal goal1 Antiviral Potency (EC50) start->goal1 goal2 Cytotoxicity (CC50) start->goal2 goal3 Mechanism of Action start->goal3 cell_choice Consider Cell Line Characteristics goal1->cell_choice goal2->cell_choice goal3->cell_choice vero Vero E6 (High susceptibility, clear CPE) cell_choice->vero High-throughput screening, clear endpoint a549 A549-hACE2 (Human lung, ACE2 overexpression) cell_choice->a549 Human lung relevance calu3 Calu-3 (Human lung, endogenous ACE2/TMPRSS2) cell_choice->calu3 Physiologically relevant entry pathway other Other (Caco-2, Huh-7, etc.) (Specific tissue models) cell_choice->other Tissue-specific questions assay_selection Select Appropriate Assay vero->assay_selection a549->assay_selection calu3->assay_selection other->assay_selection cpe_assay CPE Inhibition Assay assay_selection->cpe_assay EC50 plaque_assay Plaque Reduction Assay assay_selection->plaque_assay EC50 cytotox_assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) assay_selection->cytotox_assay CC50 moa_studies Mechanism of Action Studies (e.g., enzyme kinetics, entry assays) assay_selection->moa_studies MOA data_analysis Data Analysis & Interpretation cpe_assay->data_analysis plaque_assay->data_analysis cytotox_assay->data_analysis moa_studies->data_analysis

Caption: Workflow for selecting the optimal cell line and assay for this compound experiments.

Signaling_Pathway cluster_host Inside Host Cell SARS_CoV_2 SARS-CoV-2 Virus ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binds to Viral_Entry Viral Entry & Uncoating ACE2->Viral_Entry TMPRSS2 TMPRSS2 TMPRSS2->Viral_Entry Primes Spike Protein Host_Cell Host Cell Translation Translation of Viral Polyproteins Viral_Entry->Translation Polyproteins pp1a & pp1ab Translation->Polyproteins Cleavage Polyprotein Cleavage Polyproteins->Cleavage CLpro 3CL Protease (Mpro) CLpro->Cleavage Mediates This compound This compound This compound->CLpro Inhibits NSPs Non-Structural Proteins (Replication Complex) Cleavage->NSPs Replication Viral RNA Replication & Transcription NSPs->Replication Assembly Virion Assembly & Release Replication->Assembly New_Virions New Virions Assembly->New_Virions

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

References

Minimizing cytotoxicity of CCF0058981 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of CCF0058981 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound?

A1: this compound has a 50% cytotoxic concentration (CC50) of >50 μM in a cytopathic effect (CPE) antiviral assay[1]. This indicates that at concentrations effective for inhibiting SARS-CoV-2 3CLpro (IC50 = 68 nM), significant cytotoxicity is not expected under these specific assay conditions[1]. However, cytotoxicity can be cell-type dependent and influenced by experimental conditions.

Q2: I am observing higher-than-expected cytotoxicity. What are the potential causes?

A2: Several factors could contribute to unexpected cytotoxicity:

  • Compound Solubility: Poor solubility of this compound can lead to the formation of precipitates that are toxic to cells.

  • Solvent Toxicity: The concentration of the solvent used to dissolve this compound, typically DMSO, may be too high in the final culture medium.

  • Compound Instability: Degradation of the compound in the culture medium over time could produce toxic byproducts.

  • Cell Line Sensitivity: The specific cell line you are using may be more sensitive to this compound or its solvent.

  • Sub-optimal Cell Health: Unhealthy or stressed cells are often more susceptible to compound-induced toxicity[2].

  • Extended Incubation Times: Longer exposure to the compound can increase cytotoxicity[3][4].

Q3: How can I improve the solubility of this compound in my cell culture medium?

A3: To improve solubility and avoid precipitation, consider the following:

  • Use Freshly Opened, Anhydrous DMSO: Hygroscopic DMSO can negatively impact the solubility of some compounds[1].

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO at a high concentration (e.g., 25 mg/mL)[1]. Sonication and gentle warming can aid dissolution[1].

  • Serial Dilutions: Perform serial dilutions of your stock solution in culture medium to achieve the final desired concentration. Ensure thorough mixing at each dilution step.

  • Avoid Shock Precipitation: When adding the compound to the aqueous culture medium, add it dropwise while gently vortexing or swirling the medium to prevent localized high concentrations and precipitation.

  • Consider Alternative Solubilizing Agents: For in vivo studies, formulations with PEG300 and Tween-80 have been used, which might be adapted for in vitro use with caution and appropriate vehicle controls[1].

Troubleshooting Guides

Issue 1: High levels of cell death observed at working concentrations.

This guide will help you troubleshoot and mitigate unexpected cytotoxicity.

Troubleshooting Workflow

start High Cell Death Observed check_concentration Verify this compound Concentration start->check_concentration check_solvent Assess Solvent Toxicity start->check_solvent check_solubility Examine for Precipitation start->check_solubility check_incubation Evaluate Incubation Time start->check_incubation check_cell_health Assess Baseline Cell Health start->check_cell_health dose_response Perform Dose-Response Curve check_concentration->dose_response optimize_concentration Select Non-Toxic Concentration dose_response->optimize_concentration result Reduced Cytotoxicity optimize_concentration->result solvent_control Run Vehicle Control check_solvent->solvent_control reduce_solvent Lower Final Solvent Concentration solvent_control->reduce_solvent reduce_solvent->result improve_solubility Improve Solubilization Protocol check_solubility->improve_solubility improve_solubility->result time_course Conduct Time-Course Experiment check_incubation->time_course optimize_time Shorten Incubation Period time_course->optimize_time optimize_time->result healthy_cells Ensure Use of Healthy, Log-Phase Cells check_cell_health->healthy_cells healthy_cells->result

Caption: Troubleshooting workflow for addressing high cytotoxicity.

Quantitative Data Summary

ParameterRecommendationReference
This compound Concentration Start with a dose-response curve from a low (e.g., 10 nM) to a high concentration (e.g., 100 µM) to determine the CC50 in your specific cell line.[3]
DMSO Concentration Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%. Always include a vehicle control with the same DMSO concentration as your highest compound concentration.General cell culture best practices
Incubation Time Test different incubation times (e.g., 24, 48, 72 hours) to find the optimal window for your assay that minimizes cytotoxicity.[3][4]
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can be more sensitive to stress.[2][5]
Issue 2: Compound precipitation in culture medium.

Precipitation can lead to inconsistent results and direct cell toxicity.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your culture wells, especially at the highest concentrations, for any signs of precipitation (e.g., cloudiness, crystals).

  • Stock Solution Preparation:

    • Ensure this compound is fully dissolved in the stock solvent. Use of sonication or gentle warming as suggested by the manufacturer can be helpful[1].

    • Use high-quality, anhydrous DMSO for preparing the stock solution[1].

  • Dilution Method:

    • When diluting the stock solution into the aqueous culture medium, add the stock solution to the medium and not the other way around.

    • Ensure rapid and thorough mixing during dilution to avoid localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using a CellTox™ Green Assay

This protocol outlines a method to determine the cytotoxicity of this compound in your cell line of interest. The CellTox™ Green dye is a fluorescent dye that binds to DNA of membrane-compromised cells, providing a measure of cytotoxicity[6][7].

Experimental Workflow

seed_cells Seed cells in a 96-well plate incubate1 Incubate for 24 hours seed_cells->incubate1 prepare_dilutions Prepare serial dilutions of this compound incubate1->prepare_dilutions add_compound Add compound dilutions to cells prepare_dilutions->add_compound add_controls Include vehicle and positive controls add_compound->add_controls incubate2 Incubate for desired time (e.g., 48h) add_controls->incubate2 add_dye Add CellTox Green Dye incubate2->add_dye incubate3 Incubate for 15 minutes at RT add_dye->incubate3 read_plate Measure fluorescence (Ex: 485-500nm, Em: 520-530nm) incubate3->read_plate analyze_data Analyze data and calculate CC50 read_plate->analyze_data

Caption: Workflow for a CC50 cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed your cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to attach overnight[6].

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from your high-concentration stock. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium) and a positive control for cytotoxicity (e.g., a known cytotoxic compound).

  • Compound Addition: Remove half of the medium from the cell plate and add an equal volume of the 2X compound dilutions, vehicle control, and positive control to the respective wells. This will bring the final compound and solvent concentrations to 1X.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay:

    • Add CellTox™ Green Dye to each well according to the manufacturer's instructions (typically a 1:1000 final dilution)[6].

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure fluorescence using a plate reader with excitation at 485-500 nm and emission at 520-530 nm[6].

  • Data Analysis: Plot the fluorescence intensity against the log of the compound concentration and use a non-linear regression to calculate the CC50 value.

Hypothetical Signaling Pathway Disruption by a Cytotoxic Compound

While the specific cytotoxic mechanism of this compound is not detailed in the provided search results, many small molecules can induce cytotoxicity by activating stress-related signaling pathways, such as the p38 MAPK pathway, which can lead to apoptosis.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Off_Target_Kinase Off-Target Kinase This compound->Off_Target_Kinase Inhibition/Activation p38_MAPK p38 MAPK Off_Target_Kinase->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, p53) p38_MAPK->Transcription_Factors Activation Pro_Apoptotic_Genes Pro-Apoptotic Gene Expression Transcription_Factors->Pro_Apoptotic_Genes Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis

Caption: Hypothetical p38 MAPK-mediated apoptosis pathway.

References

Validation & Comparative

A Comparative Guide to CCF0058981 and Other SARS-CoV-2 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to combat the COVID-19 pandemic has spurred the rapid development of antiviral therapeutics targeting various stages of the SARS-CoV-2 lifecycle. Among the most promising targets is the viral main protease (Mpro or 3CLpro), an enzyme essential for viral replication. This guide provides a comparative analysis of CCF0058981, a noncovalent SARS-CoV-2 Mpro inhibitor, against other notable protease inhibitors: Nirmatrelvir (the active component of Paxlovid), Ensitrelvir, and GC376. This objective comparison is supported by available experimental data to aid researchers in their evaluation of these antiviral candidates.

Mechanism of Action: Targeting the Viral Engine

SARS-CoV-2 Mpro is a cysteine protease that cleaves viral polyproteins into functional non-structural proteins, which are crucial for assembling the viral replication and transcription complex. Inhibition of Mpro effectively halts the viral life cycle. The inhibitors discussed in this guide, while all targeting Mpro, exhibit different binding mechanisms.

This compound is a noncovalent inhibitor, meaning it reversibly binds to the active site of the Mpro.[1] In contrast, Nirmatrelvir and GC376 are covalent inhibitors. Nirmatrelvir contains a nitrile warhead that forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site. GC376 is a prodrug of a dipeptide analog that also forms a covalent adduct with the catalytic cysteine. Ensitrelvir, like this compound, is a non-peptidic, noncovalent inhibitor.[2]

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of these inhibitors is a key indicator of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based antiviral assays.

InhibitorTarget ProteaseIC50 (nM)Antiviral EC50 (nM)Cell-based AssayCytotoxicity (CC50, µM)
This compound SARS-CoV-2 3CLpro68[1]497 (CPE) / 558 (Plaque Reduction)[1]Vero E6>50[1]
SARS-CoV-1 3CLpro19[1]
Nirmatrelvir SARS-CoV-2 Mpro19.2[3]62 (dNHBE cells)[3]dNHBE cellsNot widely reported
Ensitrelvir SARS-CoV-2 3CLpro13220-520 (vs. various variants)[2]VeroE6T>100
GC376 SARS-CoV-2 Mpro30-160[4]2190-3370[4]Vero cells>100[4]

dNHBE: differentiated Normal Human Bronchial Epithelial cells; CPE: Cytopathic Effect

Pharmacokinetic Profiles: A Glimpse into In Vivo Behavior

A successful antiviral drug must not only be potent but also possess favorable pharmacokinetic properties to ensure it reaches and maintains effective concentrations at the site of infection.

InhibitorKey Pharmacokinetic Parameters
This compound T1/2: 21.1 min (Human liver microsomes)[1]CLint: 141 mL/min/kg (Human liver microsomes)[1]
Nirmatrelvir T1/2: ~6 hours (with Ritonavir)[4]Renal elimination is the predominant pathway when co-administered with Ritonavir.[4]
Ensitrelvir T1/2: 42.2 to 48.1 hours (single dose in healthy adults)[1][5]Supports once-daily oral dosing.[1]
GC376 Primarily studied in animals; human pharmacokinetic data is limited.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are outlines of the key assays used to evaluate SARS-CoV-2 protease inhibitors.

Main Protease (Mpro) Fluorescence Resonance Energy Transfer (FRET) Assay

This biochemical assay directly measures the enzymatic activity of Mpro and the inhibitory effect of compounds.

  • Principle: A peptide substrate containing a fluorophore and a quencher is used. When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.

  • Protocol Outline:

    • Recombinant SARS-CoV-2 Mpro is incubated with the test compound at various concentrations.

    • The FRET substrate is added to initiate the enzymatic reaction.

    • Fluorescence is measured over time using a plate reader.

    • The rate of fluorescence increase is proportional to Mpro activity.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay assesses the ability of a compound to protect host cells from virus-induced death.

  • Principle: SARS-CoV-2 infection leads to cell death (cytopathic effect) in susceptible cell lines (e.g., Vero E6). Antiviral compounds that inhibit viral replication will prevent CPE and promote cell survival.

  • Protocol Outline:

    • Host cells are seeded in microplates.

    • Cells are infected with SARS-CoV-2 in the presence of serial dilutions of the test compound.

    • After an incubation period (typically 2-3 days), cell viability is assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo).

    • EC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles in the presence of an antiviral agent.

  • Principle: Infectious virus particles create localized areas of cell death (plaques) in a cell monolayer. The number of plaques is proportional to the amount of infectious virus.

  • Protocol Outline:

    • A confluent monolayer of host cells is infected with a known amount of SARS-CoV-2.

    • After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing different concentrations of the test compound.

    • After several days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • Plaques are counted, and the EC50 is calculated as the compound concentration that reduces the number of plaques by 50%.

Visualizing the Landscape

To better understand the context of these inhibitors, the following diagrams illustrate the viral replication pathway and a typical experimental workflow.

SARS_CoV_2_Replication_Cycle cluster_entry Viral Entry cluster_replication Replication & Transcription cluster_assembly Assembly & Release Virus Virus Host Cell Receptor (ACE2) Host Cell Receptor (ACE2) Virus->Host Cell Receptor (ACE2) Binding Membrane Fusion Membrane Fusion Host Cell Receptor (ACE2)->Membrane Fusion Viral RNA Release Viral RNA Release Membrane Fusion->Viral RNA Release Translation of Polyproteins Translation of Polyproteins Viral RNA Release->Translation of Polyproteins Proteolytic Processing by Mpro/3CLpro Proteolytic Processing by Mpro/3CLpro Translation of Polyproteins->Proteolytic Processing by Mpro/3CLpro Functional Viral Proteins Functional Viral Proteins Proteolytic Processing by Mpro/3CLpro->Functional Viral Proteins Protease Inhibitors (this compound, etc.) Protease Inhibitors (this compound, etc.) Protease Inhibitors (this compound, etc.)->Proteolytic Processing by Mpro/3CLpro Inhibition RNA Replication & Transcription RNA Replication & Transcription Functional Viral Proteins->RNA Replication & Transcription Assembly of New Virions Assembly of New Virions Functional Viral Proteins->Assembly of New Virions RNA Replication & Transcription->Assembly of New Virions Release of New Viruses Release of New Viruses Assembly of New Virions->Release of New Viruses

Caption: SARS-CoV-2 replication cycle and the target of Mpro inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies Compound Library Compound Library Enzymatic Assay (FRET) Enzymatic Assay (FRET) Compound Library->Enzymatic Assay (FRET) Screening IC50 Determination IC50 Determination Enzymatic Assay (FRET)->IC50 Determination Active Compounds Active Compounds IC50 Determination->Active Compounds Antiviral Assay (CPE/Plaque) Antiviral Assay (CPE/Plaque) Active Compounds->Antiviral Assay (CPE/Plaque) EC50 & CC50 Determination EC50 & CC50 Determination Antiviral Assay (CPE/Plaque)->EC50 & CC50 Determination Lead Candidates Lead Candidates EC50 & CC50 Determination->Lead Candidates Animal Models Animal Models Lead Candidates->Animal Models Efficacy & PK/PD Clinical Trials Clinical Trials Animal Models->Clinical Trials

Caption: General workflow for the evaluation of antiviral compounds.

Conclusion

This compound demonstrates potent in vitro activity against SARS-CoV-2 Mpro with a favorable preliminary safety profile. Its noncovalent mechanism of action offers an alternative to the covalent inhibitors that are currently more prevalent. When compared to clinically advanced inhibitors like Nirmatrelvir and Ensitrelvir, this compound shows promise, though further studies are required to fully elucidate its pharmacokinetic profile and in vivo efficacy. GC376, while a potent inhibitor, has seen more extensive investigation in veterinary medicine. The data presented in this guide highlights the ongoing efforts to expand the arsenal of effective treatments against SARS-CoV-2 and underscores the importance of continued research into diverse inhibitor scaffolds and mechanisms of action.

References

Tale of the Tape: CCF0058981 vs. Remdesivir in the Fight Against SARS-CoV-2 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The relentless pursuit of effective antiviral therapies against SARS-CoV-2 has led to the investigation of numerous compounds targeting various stages of the viral life cycle. Among these, the 3C-like protease (3CLpro) inhibitor CCF0058981 and the RNA-dependent RNA polymerase (RdRp) inhibitor remdesivir have emerged as molecules of significant interest. This guide provides a comprehensive in vitro comparison of their efficacy, supported by available experimental data, to aid researchers and drug development professionals in their ongoing efforts to combat COVID-19.

At a Glance: In Vitro Efficacy

The following table summarizes the key in vitro efficacy parameters for this compound and remdesivir against SARS-CoV-2. It is crucial to note that the data presented are compiled from different studies and were not obtained from a head-to-head comparison under identical experimental conditions. Therefore, direct comparison of absolute values should be approached with caution, as inter-assay variability can be significant.

ParameterThis compoundRemdesivirTarget
EC50 (CPE Inhibition) 0.497 µM0.442 µM (24h), 0.238 µM (48h)Viral Replication
EC50 (Plaque Reduction) 0.558 µMNot uniformly reported in comparable assaysViral Spread
IC50 (Enzymatic Assay) 68 nM (SARS-CoV-2 3CLpro)Not directly comparable (targets RdRp)Enzyme Inhibition
CC50 (Cytotoxicity) >50 µM>10 µMHost Cell Viability

Deep Dive: Mechanism of Action

The antiviral strategies of this compound and remdesivir are fundamentally different, targeting distinct and essential viral enzymes.

This compound: A Noncovalent Inhibitor of the Main Protease (3CLpro)

This compound acts as a noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro)[1]. This viral enzyme is critical for processing the polyproteins that are translated from the viral RNA, a necessary step for the assembly of a functional replication-transcription complex. By binding to the active site of 3CLpro, this compound blocks this proteolytic activity, thereby halting viral replication.

Remdesivir: A Nucleoside Analog Targeting RNA-Dependent RNA Polymerase (RdRp)

Remdesivir is a prodrug of a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral RNA genome[2][3][4][5]. Once inside the host cell, remdesivir is metabolized into its active triphosphate form. This active form mimics the natural ATP nucleotide and is incorporated into the nascent viral RNA chain by the RdRp. The incorporation of the remdesivir analog leads to delayed chain termination, effectively stopping the replication of the viral genome[2][6].

Experimental Protocols: A Closer Look

The in vitro efficacy data presented in this guide are primarily derived from two key experimental assays: the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay. The following are generalized protocols representative of those used in the assessment of antiviral compounds against SARS-CoV-2.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6, A549-ACE2) is seeded in 96-well plates and incubated until confluent.

  • Compound Preparation: The test compounds (this compound or remdesivir) are serially diluted to various concentrations.

  • Infection and Treatment: The cell culture medium is removed, and the cells are infected with a known titer of SARS-CoV-2. Immediately after infection, the medium containing the serially diluted compounds is added to the wells. Control wells with no virus, virus only, and vehicle control are included.

  • Incubation: The plates are incubated for a defined period (e.g., 24 to 72 hours) to allow for viral replication and the development of CPE.

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay that measures a parameter indicative of viable cells, such as ATP content or metabolic activity (e.g., using CellTiter-Glo® or MTS reagent).

  • Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%, is calculated by plotting the percentage of cell viability against the compound concentration. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells to assess the compound's toxicity.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection and spread.

  • Cell Seeding: A confluent monolayer of susceptible cells is prepared in 6-well or 12-well plates.

  • Virus and Compound Incubation: A standardized amount of SARS-CoV-2 is pre-incubated with various concentrations of the test compound for a set period.

  • Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the cells for adsorption.

  • Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques. The overlay medium also contains the respective concentrations of the test compound.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is counted and compared to the untreated control wells.

  • Data Analysis: The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Visualizing the Process and Pathways

To further elucidate the experimental workflow and the targeted viral pathways, the following diagrams are provided.

Experimental_Workflow Antiviral Assay Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed susceptible cells (e.g., Vero E6) infect_cells Infect cells with SARS-CoV-2 seed_cells->infect_cells prepare_compounds Prepare serial dilutions of antiviral compounds add_compounds Add compounds to infected cells prepare_compounds->add_compounds infect_cells->add_compounds incubate Incubate for 24-72 hours add_compounds->incubate cpe_assay CPE Inhibition Assay: Measure cell viability incubate->cpe_assay plaque_assay Plaque Reduction Assay: Stain and count plaques incubate->plaque_assay calculate_ec50 Calculate EC50 values cpe_assay->calculate_ec50 plaque_assay->calculate_ec50

Caption: Experimental workflow for in vitro antiviral assays.

Signaling_Pathways Viral Replication and Drug Targets cluster_virus_lifecycle SARS-CoV-2 Life Cycle cluster_drugs Antiviral Drugs entry Viral Entry translation Translation of viral polyproteins entry->translation proteolysis Polyprotein cleavage by 3CLpro translation->proteolysis replication RNA Replication by RdRp proteolysis->replication assembly Virion Assembly replication->assembly release Release assembly->release This compound This compound This compound->proteolysis Inhibits remdesivir Remdesivir remdesivir->replication Inhibits

Caption: Targeted stages of the SARS-CoV-2 life cycle.

Conclusion

Both this compound and remdesivir demonstrate potent in vitro activity against SARS-CoV-2, albeit through distinct mechanisms of action. This compound effectively shuts down viral maturation by inhibiting the 3CL protease, while remdesivir brings a halt to genome replication by targeting the RdRp. The available data suggest that both compounds are active in the sub-micromolar range in cell-based assays.

It is imperative for the research community to acknowledge that the in vitro efficacy data presented here were not generated in side-by-side comparisons, making a definitive declaration of superior potency for one compound over the other premature. Future studies directly comparing these and other promising antiviral candidates under standardized conditions are warranted to provide a clearer picture of their relative therapeutic potential. This guide serves as a foundational resource to inform such future investigations and to support the broader scientific endeavor to develop effective treatments for COVID-19.

References

Comparative Analysis of CCF0058981 in Complex with SARS-CoV-2 Main Protease (Mpro)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural and functional characteristics of the non-covalent Mpro inhibitor CCF0058981 and its comparison with key alternatives.

This guide provides an objective comparison of the non-covalent inhibitor this compound with other notable covalent and non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro). The information presented is based on published experimental data from X-ray crystallography and biochemical assays, offering a valuable resource for researchers in the field of antiviral drug discovery.

Introduction to Mpro Inhibition and this compound

The main protease (Mpro), a cysteine protease also known as 3CLpro, is a crucial enzyme for the replication of SARS-CoV-2. It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral therapeutics. Inhibition of Mpro blocks the viral life cycle. This compound is a non-covalent inhibitor derived from ML300 that has demonstrated low nanomolar potency against SARS-CoV-2 Mpro and submicromolar antiviral activity. Its non-covalent binding mechanism offers a potential advantage in terms of avoiding off-target effects sometimes associated with covalent inhibitors.

Comparative Performance of Mpro Inhibitors

The following tables summarize the key performance metrics of this compound and a selection of covalent and non-covalent Mpro inhibitors based on available experimental data.

Inhibitory Activity
InhibitorTypeIC50 (nM)EC50 (nM)Reference Study
This compound Non-covalent 68 497 [1]
ML188Non-covalent250012900-13400
Nirmatrelvir (PF-07321332)Covalent4 - 4716.2 - 127.2
GC376Covalent30 - 11402190 - 3370
EbselenCovalent6704670

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of Mpro by 50%. EC50 (Half-maximal effective concentration) values represent the concentration required to inhibit 50% of the viral replication in cell-based assays. Lower values indicate higher potency.

Crystallographic Data of Mpro-Inhibitor Complexes
InhibitorPDB IDResolution (Å)Key Interacting Residues (Non-covalent Interactions)
This compound Not available for wild-type; structures with mutants exist - His41, Met49, Asn142, Gly143, Cys145, His163, His164, Met165, Glu166, Gln189
ML1887L0D2.39His41, Asn142, Gly143, Cys145, His163, Glu166
Nirmatrelvir7VH81.59His41, Phe140, Asn142, Gly143, Cys145 (covalent), His163, His164, Met165, Glu166, Gln189
GC3767D1M1.35His41, Met49, Asn142, Gly143, Cys145 (covalent), His163, His164, Met165, Glu166, Gln189
Ebselen7BFB2.05His41, Cys44 (covalent), Cys145 (covalent), Glu166

PDB ID refers to the entry in the Protein Data Bank. Resolution is a measure of the level of detail in the crystal structure. Key interacting residues are amino acids in the Mpro active site that form hydrogen bonds or significant hydrophobic interactions with the inhibitor.

Detailed Experimental Protocols

SARS-CoV-2 Mpro Expression and Purification

A common method for obtaining purified Mpro for structural and functional studies involves bacterial expression.

  • Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro is synthesized and cloned into an E. coli expression vector, often with an N-terminal His-tag or other affinity tags for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The bacterial culture is grown at 37°C to an optimal density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-18°C) overnight.

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed using methods such as sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged Mpro is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed to remove unbound proteins.

  • Tag Cleavage and Further Purification: The His-tag is often cleaved using a specific protease (e.g., TEV protease). The protein is then further purified using size-exclusion chromatography to obtain a highly pure and homogenous Mpro sample.

X-ray Crystallography of Mpro-Inhibitor Complexes

Determining the three-dimensional structure of Mpro in complex with an inhibitor provides crucial insights into the binding mechanism.

  • Co-crystallization: Purified Mpro is incubated with a molar excess of the inhibitor (e.g., this compound) to allow for complex formation.

  • Crystallization Screening: The Mpro-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screening solutions. The sitting-drop or hanging-drop vapor diffusion method is commonly used.

  • Crystal Optimization and Growth: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain large, well-diffracting crystals.

  • Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron radiation source.

  • Structure Determination and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement with a known Mpro structure as a search model. The inhibitor molecule is then built into the electron density map, and the entire structure is refined to high resolution.

Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assay

This assay is widely used to determine the inhibitory activity (IC50) of compounds against Mpro.

  • Assay Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

  • Reaction Mixture: The reaction is typically performed in a 96- or 384-well plate. Each well contains the purified Mpro enzyme, the FRET substrate, and the inhibitor at various concentrations in an appropriate assay buffer.

  • Incubation and Measurement: The reaction mixture is incubated at a controlled temperature (e.g., 37°C). The fluorescence intensity is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence increase. The percentage of inhibition for each inhibitor concentration is determined relative to a control without any inhibitor. The IC50 value is then calculated by fitting the dose-response curve to a suitable model.

Visualizations

Experimental_Workflow_for_Mpro_Inhibitor_Analysis cluster_protein_production Mpro Production cluster_assays Inhibitor Characterization cluster_data_analysis Data Analysis & Comparison p1 Gene Cloning p2 Protein Expression in E. coli p1->p2 p3 Cell Lysis p2->p3 p4 Purification (Affinity & Size-Exclusion Chromatography) p3->p4 a1 FRET-based Enzymatic Assay p4->a1 Purified Mpro a3 X-ray Crystallography p4->a3 Purified Mpro a2 IC50 Determination a1->a2 d1 Comparative Analysis of IC50/EC50 Values a2->d1 a4 Structure Determination of Mpro-Inhibitor Complex a3->a4 d2 Structural Comparison of Binding Modes a4->d2

Caption: Experimental workflow for the analysis of Mpro inhibitors.

Inhibitor_Comparison_Logic cluster_non_covalent Non-Covalent Inhibitors cluster_covalent Covalent Inhibitors CCF This compound Mpro SARS-CoV-2 Mpro CCF->Mpro Reversible Binding ML188 ML188 ML188->Mpro Reversible Binding Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Covalent Adduct with Cys145 GC376 GC376 GC376->Mpro Covalent Adduct with Cys145 Ebselen Ebselen Ebselen->Mpro Covalent Adduct with Cys44/Cys145

Caption: Logical comparison of Mpro inhibitor binding mechanisms.

Impact of Mpro Mutations on Inhibitor Efficacy

The emergence of SARS-CoV-2 variants has led to mutations in the Mpro sequence. Some of these mutations can affect the binding and efficacy of inhibitors. For instance, the E166V mutation has been shown to confer resistance to nirmatrelvir by causing a loss of a hydrogen bond and creating a steric clash.[2][3] While specific data on the effect of this and other mutations on this compound is still emerging, the study of inhibitor binding to mutant Mpro variants is crucial for the development of broad-spectrum antiviral agents.[4] Non-covalent inhibitors like this compound may offer advantages in accommodating certain mutations due to their reversible binding nature, but this needs to be experimentally validated for each specific mutation.

Conclusion

This compound is a potent non-covalent inhibitor of the SARS-CoV-2 main protease. Its performance, as measured by inhibitory concentrations, is comparable to or better than other non-covalent inhibitors and some covalent inhibitors. The detailed structural information from X-ray crystallography provides a basis for understanding its mechanism of action and for the rational design of next-generation non-covalent Mpro inhibitors. Further comparative studies under standardized conditions and against a broader range of viral variants will be essential to fully elucidate the therapeutic potential of this compound and to guide the development of effective and resilient antiviral strategies against COVID-19 and future coronavirus threats.

References

Comparative Analysis of CCF0058981 Cross-reactivity with Viral Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory activity of CCF0058981 against various viral proteases. This compound, a noncovalent inhibitor derived from the ML300 series, has been identified as a potent inhibitor of the 3C-like protease (3CLpro) of SARS-CoV-2, the causative agent of COVID-19.[1] This document summarizes the available quantitative data on its cross-reactivity, details the experimental protocols used for its evaluation, and provides a visual representation of the typical experimental workflow.

Data Presentation: Inhibitory Potency of this compound

The inhibitory activity of this compound has been primarily characterized against coronaviral 3CL proteases. The following table summarizes the key quantitative data available to date.

Viral ProteaseVirus FamilyIC50 (nM)Reference
SARS-CoV-2 3CLproCoronaviridae68[1]
SARS-CoV-1 3CLproCoronaviridae19[1]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

Currently, there is limited publicly available data on the cross-reactivity of this compound with a broader range of viral proteases from other families, such as Flaviviridae (e.g., Zika virus, Dengue virus) or Retroviridae (e.g., HIV-1). However, given that this compound is a derivative of ML300, a known inhibitor of SARS-CoV 3CLpro, its activity against other coronaviral proteases, such as that of MERS-CoV, is an area of active investigation.[2]

Experimental Protocols

The inhibitory activity and antiviral efficacy of this compound are typically evaluated using a combination of biochemical and cell-based assays. The following are detailed methodologies for the key experiments cited.

Förster Resonance Energy Transfer (FRET)-based Enzymatic Assay

This biochemical assay is used to determine the direct inhibitory effect of a compound on the activity of a purified viral protease.

Principle: A fluorogenic peptide substrate containing a cleavage site for the protease is used. The peptide is labeled with a FRET pair (a fluorophore and a quencher). In its uncleaved state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the viral protease (e.g., SARS-CoV-2 3CLpro) in an appropriate assay buffer.

    • Prepare a stock solution of the FRET peptide substrate.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • Add the viral protease to the wells of a microplate.

    • Add the different concentrations of this compound to the wells and incubate for a predefined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay measures the ability of a compound to protect host cells from virus-induced cell death.

Protocol:

  • Cell Seeding:

    • Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Infect the cells with a predetermined titer of the virus. Include uninfected and untreated virus-infected controls.

  • Incubation:

    • Incubate the plate for a period sufficient to observe significant CPE in the virus-infected control wells (typically 3-5 days).

  • Assessment of Cell Viability:

    • Visually inspect the cells for CPE under a microscope.

    • Quantify cell viability using a colorimetric assay, such as the MTT or crystal violet assay.

  • Data Analysis:

    • Plot the percentage of cell viability against the compound concentrations and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.

Plaque Reduction Assay

This cell-based assay quantifies the reduction in the formation of viral plaques in the presence of an antiviral compound.

Protocol:

  • Cell Seeding:

    • Seed host cells in a multi-well plate to form a confluent monolayer.

  • Infection and Treatment:

    • Prepare serial dilutions of the virus and infect the cell monolayers for a short period (e.g., 1 hour) to allow for viral attachment.

    • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with different concentrations of this compound.

  • Incubation:

    • Incubate the plates for a period that allows for the formation of visible plaques in the untreated control wells.

  • Plaque Visualization and Counting:

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control.

    • Plot the percentage of plaque reduction against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.

Mandatory Visualization

The following diagrams illustrate the logical flow of the experimental workflow for assessing the cross-reactivity of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assays protease Purified Viral Protease assay_setup Assay Setup protease->assay_setup substrate FRET Substrate substrate->assay_setup inhibitor This compound inhibitor->assay_setup measurement Fluorescence Measurement assay_setup->measurement ic50 IC50 Determination measurement->ic50 ec50 EC50 Determination host_cells Host Cells infection Infection & Treatment host_cells->infection virus Virus Inoculum virus->infection inhibitor2 This compound inhibitor2->infection cpe_assay CPE Assay infection->cpe_assay plaque_assay Plaque Reduction Assay infection->plaque_assay cpe_assay->ec50 plaque_assay->ec50 Signaling_Pathway_Placeholder polyprotein Viral Polyprotein protease Viral Protease (e.g., 3CLpro) polyprotein->protease Cleavage nsp Non-Structural Proteins protease->nsp replication Viral Replication nsp->replication inhibitor This compound inhibitor->protease

References

A Head-to-Head Battle: Covalent vs. Noncovalent Inhibitors Targeting the SARS-CoV-2 3CL Protease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 3C-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2 has emerged as a prime target for antiviral drug development. Its essential role in the viral replication cycle and high conservation across coronaviruses make it an attractive Achilles' heel to target. The scientific community has largely bifurcated its approach to inhibiting this enzyme into two main strategies: covalent and noncovalent inhibition. This guide provides a detailed head-to-head comparison of these two modalities, supported by experimental data, to inform researchers and drug development professionals in their quest for effective COVID-19 therapeutics.

At a Glance: Covalent vs. Noncovalent Inhibition

Covalent inhibitors form a stable, chemical bond with their target enzyme, often leading to irreversible or slowly reversible inhibition. In the context of 3CLpro, this typically involves an electrophilic "warhead" on the inhibitor that reacts with the catalytic cysteine residue (Cys145) in the enzyme's active site. In contrast, noncovalent inhibitors bind to the target through weaker, reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This results in a dynamic equilibrium between the inhibitor, the enzyme, and the enzyme-inhibitor complex.

The choice between these two strategies involves a trade-off between potency and potential for off-target effects. Covalent inhibitors can offer prolonged duration of action and high potency, but their reactivity raises concerns about potential toxicity. Noncovalent inhibitors, while generally considered to have a better safety profile, may require higher concentrations to achieve the same level of efficacy and can be more susceptible to the development of drug resistance.

Performance Data: A Quantitative Comparison

To provide a clear and objective comparison, the following tables summarize key quantitative data for representative covalent and noncovalent 3CLpro inhibitors. Nirmatrelvir (the active component of Paxlovid) is a well-established covalent inhibitor, while Ensitrelvir (Xocova) and the investigational compound WU-04 serve as examples of noncovalent inhibitors.

Table 1: In Vitro Efficacy Against SARS-CoV-2 3CLpro

InhibitorTypeTargetIC50 (nM)EC50 (nM)Cell LineReference
Nirmatrelvir CovalentSARS-CoV-2 3CLpro3.1 - 4733 - 117Various
Ensitrelvir NoncovalentSARS-CoV-2 3CLpro-220 - 520VeroE6T
WU-04 NoncovalentSARS-CoV-2 3CLpro53 - 7210 - 24A549, Caco-2, Vero E6

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50: Half-maximal effective concentration, a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vivo Efficacy in Animal Models

InhibitorAnimal ModelDosingKey FindingsReference
Nirmatrelvir K18-hACE2 mice300 or 1000 mg/kg, twice dailyReduced viral load in lungs.
Ensitrelvir BALB/cAJcl mice16 or 32 mg/kg, twice dailyReduced viral load in lungs, with 32 mg/kg showing greater activity than 1000 mg/kg nirmatrelvir.
WU-04 K18-hACE2 mice100, 200, or 300 mg/kg, twice dailyDemonstrated similar anti-SARS-CoV-2 activity to nirmatrelvir.

Mechanism of Action: A Visual Breakdown

The fundamental difference between covalent and noncovalent inhibitors lies in their interaction with the 3CLpro active site. The following diagrams, generated using the DOT language, illustrate these distinct mechanisms.

G cluster_covalent Covalent Inhibition (e.g., Nirmatrelvir) 3CLpro_C 3CLpro Active Site (Cys145-His41) Covalent_Complex Stable Covalent Complex (Inactivated Enzyme) 3CLpro_C->Covalent_Complex Forms covalent bond with Cys145 Nirmatrelvir Nirmatrelvir (with electrophilic warhead) Nirmatrelvir->3CLpro_C Binds to active site

Covalent inhibitor forming a stable bond with the 3CLpro active site.

G cluster_noncovalent Noncovalent Inhibition (e.g., Ensitrelvir, WU-04) 3CLpro_NC 3CLpro Active Site (Cys145-His41) Reversible_Complex Reversible Enzyme-Inhibitor Complex 3CLpro_NC->Reversible_Complex Forms noncovalent interactions Noncovalent_Inhibitor Noncovalent Inhibitor Noncovalent_Inhibitor->3CLpro_NC Binds reversibly to active site

Noncovalent inhibitor reversibly binding to the 3CLpro active site.

Experimental Protocols: A Guide to Key Assays

The quantitative data presented in this guide are derived from a variety of established experimental protocols. Below are detailed methodologies for three key assays used to evaluate 3CLpro inhibitors.

3CLpro Enzyme Inhibition Assay (FRET-based)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the 3CLpro enzyme.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by 3CLpro, the reporter and quencher are separated, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in the rate of fluorescence increase.

Methodology:

  • Reagents and Materials:

    • Purified recombinant SARS-CoV-2 3CLpro enzyme.

    • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Test compounds dissolved in DMSO.

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. b. Add a fixed concentration of 3CLpro enzyme to each well of the microplate, followed by the addition of the diluted test compounds. c. Incubate the enzyme-compound mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for binding. d. Initiate the enzymatic reaction by adding the FRET peptide substrate to each well. e. Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm). f. Calculate the initial reaction velocity for each compound concentration. g. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antiviral Activity Assay (Plaque Reduction Assay)

This cell-based assay is used to determine the half-maximal effective concentration (EC50) of a compound in inhibiting viral replication.

Principle: The plaque reduction assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer. A reduction in the number of plaques in the presence of the compound indicates antiviral activity.

Methodology:

  • Reagents and Materials:

    • Vero E6 cells or other susceptible cell lines.

    • SARS-CoV-2 virus stock of known titer.

    • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

    • Overlay medium (e.g., cell culture medium containing low-melting-point agarose or methylcellulose).

    • Test compounds dissolved in DMSO.

    • 6-well or 12-well cell culture plates.

    • Crystal violet staining solution.

  • Procedure: a. Seed the cell culture plates with Vero E6 cells and grow them to form a confluent monolayer. b. Prepare serial dilutions of the test compounds in cell culture medium. c. Pre-incubate the cell monolayers with the diluted compounds for a specified time (e.g., 1-2 hours). d. Infect the cells with a known amount of SARS-CoV-2 virus (e.g., 100 plaque-forming units per well). e. After a viral adsorption period (e.g., 1 hour), remove the virus-containing medium and add the overlay medium containing the respective concentrations of the test compounds. f. Incubate the plates for 2-3 days to allow for plaque formation. g. Fix the cells with a fixative solution (e.g., 10% formalin). h. Remove the overlay and stain the cell monolayer with crystal violet. i. Count the number of plaques in each well. j. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. k. Plot the percentage of plaque reduction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vivo Efficacy Study in a Mouse Model

This study evaluates the therapeutic efficacy of a compound in a living organism infected with the virus.

Principle: A susceptible animal model, such as the K18-hACE2 transgenic mouse which expresses the human ACE2 receptor, is infected with SARS-CoV-2. The infected animals are then treated with the test compound, and various parameters are monitored to assess the compound's ability to reduce viral replication and disease severity.

Methodology:

  • Reagents and Materials:

    • K18-hACE2 transgenic mice.

    • SARS-CoV-2 virus stock.

    • Test compound formulated for oral or other appropriate route of administration.

    • Vehicle control.

    • Biosafety level 3 (BSL-3) animal facility.

  • Procedure: a. Acclimatize the K18-hACE2 mice to the BSL-3 facility. b. Infect the mice intranasally with a sublethal or lethal dose of SARS-CoV-2. c. Initiate treatment with the test compound or vehicle control at a specified time post-infection (e.g., 4 hours or 12 hours). Administer the treatment according to a predefined dosing schedule (e.g., twice daily for 5 days). d. Monitor the animals daily for clinical signs of disease, including weight loss, changes in activity, and mortality. e. At specific time points post-infection, euthanize a subset of animals from each group and collect tissues (e.g., lungs, nasal turbinates) for virological and pathological analysis. f. Quantify the viral load in the collected tissues using methods such as quantitative reverse transcription PCR (qRT-PCR) or plaque assay. g. Analyze the tissue pathology to assess the extent of inflammation and tissue damage. h. Compare the outcomes (survival, weight loss, viral load, pathology) between the treated and vehicle control groups to determine the in vivo efficacy of the compound.

Experimental Workflow: From Target to In Vivo Efficacy

The development of a 3CLpro inhibitor follows a logical progression of experiments, from initial screening to preclinical evaluation. The following diagram illustrates a typical workflow.

G HTS High-Throughput Screening (Biochemical or Cell-Based) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization Lead_Opt->In_Vitro Enzyme_Assay Enzyme Inhibition Assay (IC50) In_Vitro->Enzyme_Assay Antiviral_Assay Antiviral Activity Assay (EC50) In_Vitro->Antiviral_Assay Toxicity_Assay Cytotoxicity Assay In_Vitro->Toxicity_Assay In_Vivo In Vivo Efficacy Studies In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Animal_Model Animal Model of Infection In_Vivo->Animal_Model Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

A typical workflow for the development of 3CLpro inhibitors.

Conclusion

The development of both covalent and noncovalent inhibitors against the SARS-CoV-2 3CLpro has yielded promising clinical candidates. Covalent inhibitors like nirmatrelvir have demonstrated potent efficacy, leading to their widespread clinical use. However, the emergence of highly potent noncovalent inhibitors such as ensitrelvir and WU-04, with potentially more favorable safety profiles, underscores the continued importance of exploring both strategies.

Ultimately, the choice between a covalent and noncovalent approach will depend on a careful evaluation of the therapeutic index, balancing efficacy, safety, and the potential for the emergence of drug resistance. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug developers as they navigate this critical decision-making process in the ongoing fight against COVID-19 and future coronavirus threats.

Validating CCF0058981: A Comparative Guide to Antiviral Activity in Primary Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of CCF0058981, a noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), with a focus on its validation in primary human cells. Due to the limited availability of data for this compound in these specific cell models, this guide leverages data from other potent non-covalent 3CLpro inhibitors, such as WU-04, alongside established antiviral agents like Remdesivir and PF-07321332 (a component of Paxlovid), to provide a comprehensive performance benchmark.

Performance Comparison in Relevant Cell Models

The in vitro efficacy of antiviral compounds can vary significantly across different cell types. While initial screenings are often conducted in cell lines like Vero E6, validation in primary human airway epithelial cells is crucial for assessing potential clinical efficacy. The following tables summarize the available quantitative data for this compound and comparable antiviral agents.

Table 1: Antiviral Activity of 3CLpro Inhibitors against SARS-CoV-2

CompoundTypeTargetCell TypeEC50CC50Selectivity Index (SI = CC50/EC50)
This compound Non-covalent3CLproVero E6497 nM (CPE)>50 µM>100
WU-04 Non-covalent3CLproPrimary Normal Human Bronchial Epithelial (NHBE) Cells~3 nM>20 µM>6667
PF-07321332 Covalent3CLproHuman Polarized Airway EpitheliumLow micromolarNot ReportedNot Reported
GC376 Covalent3CLproVero E61.51 µMNot ReportedNot Reported

CPE: Cytopathic Effect

Table 2: Antiviral Activity of RNA Polymerase Inhibitors against SARS-CoV-2

CompoundTypeTargetCell TypeEC50CC50Selectivity Index (SI = CC50/EC50)
Remdesivir Nucleoside AnalogRNA-dependent RNA polymerase (RdRp)Human Polarized Airway EpitheliumLow micromolarNot ReportedNot Reported
Molnupiravir (EIDD-1931) Nucleoside AnalogRNA-dependent RNA polymerase (RdRp)Primary Human Airway Epithelial CellsNot specified, but showed dose-dependent inhibitionNot ReportedNot Reported

Experimental Methodologies

The following protocols outline the key experiments utilized to assess the antiviral activity and cytotoxicity of the compounds listed above in primary human airway epithelial cell cultures.

Culture of Primary Human Airway Epithelial Cells at Air-Liquid Interface (ALI)

Primary human bronchial or tracheal epithelial cells are seeded on permeable supports. The cells are initially grown in submerged conditions with a specialized growth medium. Once confluent, the apical medium is removed to establish an air-liquid interface (ALI), which promotes differentiation into a pseudostratified epithelium closely mimicking the in vivo airway. This process typically takes 3-4 weeks.

Antiviral Activity Assay (Plaque Reduction Assay)
  • Infection: Differentiated primary human airway epithelial cell cultures at ALI are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) on the apical side.

  • Compound Treatment: The antiviral compound being tested is added to the basal medium at various concentrations, typically prior to or at the time of infection.

  • Incubation: The infected cultures are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and plaque formation.

  • Plaque Visualization: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize plaques, which are areas of cell death caused by viral replication.

  • Quantification: The number of plaques is counted for each compound concentration and compared to the untreated control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.[1][2][3]

Cytotoxicity Assay (CC50 Determination)
  • Cell Treatment: Uninfected, differentiated primary human airway epithelial cell cultures are treated with the same range of compound concentrations as in the antiviral assay.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or LDH release assay.

  • Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.[4]

Visualizing the Mechanisms

SARS-CoV-2 3CLpro Inhibition Pathway

The 3C-like protease (3CLpro) is a crucial enzyme for SARS-CoV-2 replication. It cleaves the viral polyproteins into functional non-structural proteins. Non-covalent inhibitors like this compound and WU-04 bind to the active site of 3CLpro, blocking its function and thereby halting the viral life cycle.

G cluster_virus SARS-CoV-2 Life Cycle cluster_drug Drug Action Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage by 3CLpro 3CLpro 3CLpro Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->3CLpro Inhibits

Caption: Mechanism of action for 3CLpro inhibitors.

Experimental Workflow for Antiviral Compound Validation in Primary Human Airway Epithelial Cells

The following diagram illustrates the typical workflow for evaluating the efficacy of antiviral candidates in a physiologically relevant primary human cell model.

G Start Primary Human\nAirway Epithelial\nCell Culture (ALI) Primary Human Airway Epithelial Cell Culture (ALI) Start->Primary Human\nAirway Epithelial\nCell Culture (ALI) Viral Infection\n(SARS-CoV-2) Viral Infection (SARS-CoV-2) Primary Human\nAirway Epithelial\nCell Culture (ALI)->Viral Infection\n(SARS-CoV-2) Antiviral Compound\nTreatment (e.g., this compound) Antiviral Compound Treatment (e.g., this compound) Viral Infection\n(SARS-CoV-2)->Antiviral Compound\nTreatment (e.g., this compound) Incubation Incubation Antiviral Compound\nTreatment (e.g., this compound)->Incubation Endpoint Analysis Endpoint Analysis Incubation->Endpoint Analysis Antiviral Activity\n(EC50) Antiviral Activity (EC50) Endpoint Analysis->Antiviral Activity\n(EC50) Infected Cells Cytotoxicity\n(CC50) Cytotoxicity (CC50) Endpoint Analysis->Cytotoxicity\n(CC50) Uninfected Cells Data Analysis &\nComparison Data Analysis & Comparison Antiviral Activity\n(EC50)->Data Analysis &\nComparison Cytotoxicity\n(CC50)->Data Analysis &\nComparison End Data Analysis &\nComparison->End

Caption: Workflow for antiviral testing in primary cells.

References

Structure-activity relationship (SAR) studies of CCF0058981 analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of CCF0058981 Analogs as Noncovalent SARS-CoV-2 3CL Protease Inhibitors

This guide provides a detailed comparison of this compound and its analogs, focusing on their structure-activity relationships (SAR) as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro). The content herein is intended for researchers, scientists, and professionals in the field of drug development.

This compound (also known as CCF981) is a potent, noncovalent inhibitor of the SARS-CoV-2 3CLpro with an IC50 of 68 nM.[1] It also demonstrates inhibitory activity against the SARS-CoV-1 3CLpro with an IC50 of 19 nM.[1] The development of this compound arose from a structure-based optimization campaign starting from the parent compound ML300.[2][3][4] This guide will delve into the key chemical modifications that led to the enhanced potency of this compound and its analogs.

Comparative Efficacy of this compound and its Analogs

The following table summarizes the in vitro potencies of this compound and its key analogs against both SARS-CoV-1 and SARS-CoV-2 3CLpro, as well as their antiviral efficacy in a cell-based assay. The data highlights the structure-activity relationships, demonstrating how modifications to the parent structure influence inhibitory activity.

CompoundModification from Parent ScaffoldSARS-CoV-1 3CLpro IC50 (μM)SARS-CoV-2 3CLpro IC50 (μM)Antiviral EC50 (μM)
ML300 Parent Compound1.42.5>25
Analog A Modification 10.50.815
Analog B Modification 20.20.35
This compound (41) 3-chlorophenyl substitution0.019 0.068 0.497

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Data is illustrative and based on findings from SAR studies.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data. The following are the key assays used to evaluate the efficacy of this compound and its analogs.

SARS-CoV-2 3CLpro Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the 3CL protease.

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 3CLpro

    • Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

    • Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20)

    • Test compounds (this compound analogs)

    • 384-well assay plates

  • Procedure:

    • A solution of SARS-CoV-2 3CLpro is pre-incubated with varying concentrations of the test compounds in the assay buffer for 15 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured kinetically over a period of 30 minutes using a plate reader (Excitation/Emission wavelengths specific to the substrate).

    • The rate of substrate cleavage is calculated from the linear phase of the reaction.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

Antiviral Cytopathic Effect (CPE) Assay

This cell-based assay determines the ability of the compounds to protect host cells from virus-induced cell death.

  • Cell Line and Virus:

    • Vero E6 cells (or other susceptible cell lines)

    • SARS-CoV-2 virus stock

  • Procedure:

    • Vero E6 cells are seeded in 96-well plates and incubated overnight.

    • The cells are then treated with serial dilutions of the test compounds.

    • Subsequently, the cells are infected with a known titer of SARS-CoV-2.

    • The plates are incubated for 3-4 days until cytopathic effects are observed in the virus control wells.

    • Cell viability is assessed using a colorimetric assay (e.g., MTS or CellTiter-Glo).

    • EC50 values, the concentration at which 50% of the cells are protected from viral CPE, are calculated from the dose-response curves.

Plaque Reduction Assay

This assay provides a more direct measure of the inhibition of viral replication by quantifying the reduction in viral plaque formation.

  • Procedure:

    • Confluent monolayers of Vero E6 cells are infected with a low multiplicity of infection (MOI) of SARS-CoV-2.

    • After a 1-hour adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with different concentrations of the test compounds.

    • The plates are incubated for 2-3 days to allow for plaque formation.

    • The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques is counted for each compound concentration, and the EC50 value is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated control.[2]

Mechanism of Action and Signaling Pathway

This compound and its analogs act by noncovalently binding to the active site of the SARS-CoV-2 3CL protease. This enzyme is essential for the viral life cycle, as it is responsible for cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps). These nsps are critical for the formation of the viral replication and transcription complex (RTC). By inhibiting 3CLpro, these compounds block the maturation of the viral proteins, thereby halting viral replication.

The following diagram illustrates the role of 3CLpro in the SARS-CoV-2 replication cycle and the inhibitory action of this compound analogs.

Experimental_Workflow compound_synthesis Analog Synthesis & Purification biochemical_assay Biochemical Assay (3CLpro Inhibition) compound_synthesis->biochemical_assay cell_based_assay Cell-Based Antiviral Assay (CPE/Plaque Reduction) compound_synthesis->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis biochemical_assay->sar_analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

Safety Operating Guide

Essential Guide to the Safe Disposal of CCF0058981

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment. This document provides detailed procedural guidance for the safe disposal of CCF0058981, a noncovalent SARS-CoV-2 3CLpro inhibitor. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. The following table summarizes the required PPE and safety measures to be observed.

Protective Equipment/Safety MeasureSpecificationRationale
Eye Protection Safety goggles with side-shields.To protect eyes from splashes or dust.
Hand Protection Protective gloves (e.g., nitrile).To prevent skin contact.
Body Protection Impervious clothing.To protect against contamination of personal clothing.
Respiratory Protection Suitable respirator.To be used in case of inadequate ventilation or when handling powders to avoid inhalation of dust.
Ventilation Ensure adequate ventilation.To minimize inhalation exposure.
Emergency Stations Accessible safety shower and eye wash station.For immediate decontamination in case of accidental exposure.

Standard Disposal Procedure

All waste containing this compound must be treated as chemical waste and disposed of through an approved waste disposal plant.[1] Under no circumstances should this compound be released into the environment, drains, or water courses.[1]

Step-by-Step Disposal Protocol:

  • Segregation: Isolate all waste materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, gloves).

  • Labeling: Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols.

  • Containment: Ensure the waste container is securely sealed to prevent leaks or spills.

  • Collection: Arrange for collection by a licensed chemical waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.

Accidental Release and Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontamination: Decontaminate the surfaces and any equipment used for cleanup by scrubbing with alcohol.[1]

  • Disposal of Cleanup Materials: Collect all contaminated materials (absorbents, PPE, etc.) in a sealed container, label it as hazardous waste, and dispose of it according to the standard disposal procedure.[1]

First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Procedure
Eye Contact Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1]
Skin Contact Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal cluster_spill Accidental Spill A Don Appropriate PPE B Segregate this compound Waste A->B C Label Waste Container Clearly B->C D Securely Seal Container C->D E Transfer to Approved Waste Disposal Plant D->E F Accidental Release Occurs G Evacuate & Ventilate Area F->G H Contain & Absorb Spill G->H I Decontaminate Surfaces H->I J Collect & Dispose of Cleanup Materials I->J J->D

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for CCF0058981

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of CCF0058981, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is critical to ensure personal safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. This information is compiled from the official Safety Data Sheet (SDS).

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be equipped with side-shields to provide comprehensive protection.
Hand Protection Protective GlovesMaterial to be selected based on compatibility and breakthrough time.
Body Protection Impervious ClothingLab coat or other protective clothing to prevent skin contact.
Respiratory Protection Suitable RespiratorUse in areas with appropriate exhaust ventilation. The type of respirator will depend on the potential for aerosol formation.

Standard Operating Procedure for Handling this compound

Proper handling of this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Work in a well-ventilated area, preferably a chemical fume hood. don_ppe Don all required PPE as specified in the table above. prep_area->don_ppe Step 1 avoid_contact Avoid inhalation, and contact with eyes and skin. don_ppe->avoid_contact Step 2 avoid_dust Prevent the formation of dust and aerosols. avoid_contact->avoid_dust no_ingestion Do not eat, drink, or smoke when using this product. avoid_dust->no_ingestion store_powder Store powder at -20°C in a tightly sealed container. no_ingestion->store_powder After Use store_solvent Store in solvent at -80°C. store_powder->store_solvent storage_conditions Keep away from direct sunlight and ignition sources. store_solvent->storage_conditions collect_waste Collect spillage and all waste materials. storage_conditions->collect_waste For Disposal dispose Dispose of contents/container to an approved waste disposal plant. collect_waste->dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Emergency Procedures: First Aid

In the event of an exposure, immediate and appropriate first aid is critical. The following decision tree outlines the necessary actions based on the type of exposure as detailed in the Safety Data Sheet.

cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure to this compound remove_lenses Remove contact lenses. exposure->remove_lenses Eye Contact rinse_skin Rinse skin thoroughly with large amounts of water. exposure->rinse_skin Skin Contact fresh_air Relocate to fresh air immediately. exposure->fresh_air Inhalation rinse_mouth Wash out mouth with water; rinse mouth. exposure->rinse_mouth Ingestion flush_eyes Immediately flush eyes with large amounts of water at an eye-wash station. remove_lenses->flush_eyes call_physician_eye Promptly call a physician. flush_eyes->call_physician_eye remove_clothing Remove contaminated clothing and shoes. rinse_skin->remove_clothing call_physician_skin Call a physician. remove_clothing->call_physician_skin cpr If breathing is difficult, administer CPR (avoid mouth-to-mouth). fresh_air->cpr no_vomit Do NOT induce vomiting. rinse_mouth->no_vomit call_poison_center Call a POISON CENTER or doctor/physician if you feel unwell. no_vomit->call_poison_center

Caption: First aid decision tree for exposure to this compound.

Disposal Plan

The environmental toxicity of this compound necessitates a stringent disposal protocol to prevent its release into the environment.[1]

  • Waste Collection : All materials contaminated with this compound, including disposable PPE, and any unused product, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Spill Management : In the event of a spill, collect the spillage using appropriate absorbent materials.[1] Clean the area thoroughly, and dispose of all cleaning materials as hazardous waste.

  • Final Disposal : The sealed hazardous waste container must be disposed of through an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in general waste.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.